6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine
Description
Properties
IUPAC Name |
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLYILYSDGQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NN=CN21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729280 | |
| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334135-75-9 | |
| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Core: A Technical Guide to 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine and Its Derivatives for Advanced Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the chemical properties and synthetic utility of the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine scaffold. Due to the limited specific data on the parent compound, this document will focus on the well-characterized and commercially available analog, 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, as a representative cornerstone for this class of molecules.
The[1][2][3]triazolo[4,3-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics. Derivatives of this scaffold have shown a wide spectrum of activities, including potent kinase inhibition, making them highly valuable in oncology research.[1]
Physicochemical Characteristics of the Core Scaffold
The introduction of bromo and chloro substituents on the pyrazine ring of the triazolo[4,3-a]pyrazine system creates a highly versatile intermediate for further chemical elaboration. The physicochemical properties of the representative compound, 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 1610045-39-0), are summarized below.
| Property | Value | Source |
| CAS Number | 1610045-39-0 | [2][5] |
| Molecular Formula | C₆H₄BrClN₄ | [1] |
| Molecular Weight | 247.48 g/mol | [1] |
| Appearance | Solid (Expected) | General knowledge |
| Storage Conditions | 2-8°C, dry environment | [1] |
The Synthetic Gateway: Reactivity and Functionalization
The true utility of 6-bromo-8-chloro-substituted triazolo[4,3-a]pyrazines lies in their reactivity. The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for selective functionalization, although this requires careful control of reaction conditions. The bromine atom at the 6-position is generally more susceptible to nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.
This dual halogenation opens up a combinatorial explosion of possibilities for generating diverse libraries of compounds for high-throughput screening. The general reactivity of the scaffold is depicted in the following diagram.
Caption: Reactivity of the 6-bromo-8-chloro-triazolo[4,3-a]pyrazine core.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-hydrazinyl-3,5-dihalopyrazine
-
To a solution of 2,3,5-trihalopyrazine in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Cyclization to form the triazolo[4,3-a]pyrazine core
-
Dissolve the 2-hydrazinyl-3,5-dihalopyrazine intermediate in a suitable orthoester (e.g., triethyl orthoacetate for the 3-methyl derivative) which will also act as the solvent.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor for the completion of the cyclization.
-
After completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.
-
Purify the resulting 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine by recrystallization or column chromatography.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 6-bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold is a valuable starting point for the synthesis of kinase inhibitors.[1] The strategic positioning of the halogen atoms allows for the introduction of various substituents that can interact with the hinge region and other key binding pockets of kinases. For instance, the bromine at the 6-position can be replaced with an aryl group via a Suzuki coupling to target the ATP binding site, while the chlorine at the 8-position can be substituted with an amine to improve solubility and introduce additional hydrogen bonding interactions.
Caption: Role as a core scaffold in kinase inhibitor design.
Conclusion
The 6-bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold, represented here by its 3-methyl analog, is a highly valuable building block for medicinal chemistry and drug discovery. Its tunable reactivity and strategic placement of halogen atoms provide a versatile platform for the synthesis of diverse compound libraries. The demonstrated potential of this scaffold in the development of kinase inhibitors underscores its importance for future research in oncology and other therapeutic areas. Further exploration of the chemistry of this and related scaffolds is warranted to unlock its full potential in the quest for novel and effective medicines.
References
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. Available from: [Link]
-
Ivy Fine Chemicals. 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine [CAS: 1610045-39-0]. Available from: [Link]
-
MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
PubChem. 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. Available from: [Link]
-
ResearchGate. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Available from: [Link]
-
NIH. Synthesis of New Triazolopyrazine Antimalarial Compounds. Available from: [Link]
Sources
- 1. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2091299-25-9|6-bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine|BLD Pharm [bldpharm.com]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ivychem.com [ivychem.com]
- 6. mdpi.com [mdpi.com]
- 7. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
Introduction: The Strategic Importance of theTriazolo[4,3-a]pyrazine Scaffold
Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine ring system is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry.[4] Its rigid, planar structure and capacity for multiple points of functionalization make it a privileged core for the development of highly specific ligands for biological targets. This scaffold is particularly prominent in the design of protein kinase inhibitors, molecules engineered to block the action of kinases—enzymes that play a central role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a critical class of drug targets.[3][6]
Within this important class of molecules, 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine (CAS Number: 1610045-39-0 ) has emerged as a key strategic intermediate.[1][7] This compound is not an active pharmaceutical ingredient itself, but rather a versatile building block. Its di-halogenated pyrazine ring provides two distinct reaction handles for sequential, site-selective chemical modifications, such as palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is particularly well-suited for reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of complex aryl or heteroaryl moieties that are often crucial for achieving high target potency and selectivity. This guide provides a comprehensive overview of its properties, a robust proposed synthesis protocol, its application in drug discovery, and essential safety information.
Physicochemical and Handling Data
Proper characterization and handling are foundational to the successful application of any chemical intermediate. The key properties of 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1610045-39-0 | [1][8] |
| Molecular Formula | C₆H₄BrClN₄ | [1][7] |
| Molecular Weight | 247.48 g/mol | [1][7] |
| Physical Form | Solid (Typical) | Inferred from supplier data |
| Storage Conditions | 2-8°C, Dry, Inert Atmosphere | [1][7] |
| MDL Number | MFCD28405548 | [1][7] |
Note: Detailed experimental data such as melting point, boiling point, and NMR spectra are not widely available in public-domain literature, which is common for non-final product intermediates. Researchers should perform their own characterization upon synthesis or acquisition.
Proposed Synthesis Protocol: A Self-Validating Three-Step Approach
The proposed synthesis begins with a poly-halogenated pyrazine, proceeds through a key hydrazinopyrazine intermediate, and concludes with the cyclization to form the desired triazole ring.
Caption: Proposed two-step synthesis workflow for the target intermediate.
Step 1: Synthesis of 2-Bromo-5-chloro-3-hydrazinopyrazine (Intermediate)
The foundational step is the selective nucleophilic aromatic substitution of a halogen on the pyrazine ring with hydrazine. Starting with a readily available precursor like 2,5-Dibromo-3-chloropyrazine (CAS 21943-16-8) is proposed. The chlorine atom deactivates the adjacent positions, and the bromine at the 2-position is generally more labile, making it the likely site for initial substitution. This type of selective hydrazinolysis on a di- or tri-halogenated heteroaromatic ring is a standard procedure.[9]
Experimental Protocol (Proposed):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dibromo-3-chloropyrazine (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1-1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 10°C. The use of a slight excess of hydrazine helps drive the reaction to completion but a large excess should be avoided to minimize di-substitution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 2-Bromo-5-chloro-3-hydrazinopyrazine intermediate.
Step 2: Cyclization to form 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine
The final step involves the cyclization of the hydrazinopyrazine intermediate to form the fused triazole ring. Reaction with triethyl orthoacetate is a common and effective method for installing a methyl-substituted triazole ring.[10][11] The reaction proceeds via initial formation of an ethoxy-imidate intermediate, followed by acid-catalyzed intramolecular cyclization and elimination of ethanol.
Experimental Protocol (Proposed):
-
Suspend the 2-Bromo-5-chloro-3-hydrazinopyrazine intermediate (1.0 eq) in triethyl orthoacetate (used as both reagent and solvent, ~5-10 volumes).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Heat the mixture to reflux (typically around 140-150°C) and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product, 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.
Application in Kinase Inhibitor Synthesis: A Gateway to Complexity
The primary value of 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine lies in its utility as a scaffold for building more complex molecules, particularly kinase inhibitors. The bromine atom at the 6-position is a versatile handle for introducing diversity through palladium-catalyzed cross-coupling reactions.
A representative workflow, analogous to that described in patent literature for related scaffolds (e.g., TrkA inhibitors), involves coupling the triazolopyrazine core with a boronic acid or ester via a Suzuki reaction.[1] This allows for the precise installation of aryl or heteroaryl groups that can form critical interactions within the ATP-binding pocket of a target kinase, such as c-Met.[4][5]
Caption: Representative Suzuki coupling workflow using the title compound.
Exemplary Suzuki Coupling Protocol:
-
To a reaction vessel, add 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq).
-
De-gas the vessel and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add a degassed solvent mixture, typically a 2:1 to 4:1 ratio of an organic solvent like dioxane or toluene to water.
-
Heat the reaction mixture to reflux (e.g., 80-100°C) for several hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the advanced kinase inhibitor scaffold. The remaining chlorine at the 8-position can then be targeted for further diversification if desired.
Safety and Handling: A Prudent Approach
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its structure—a halogenated, nitrogen-rich heterocycle—necessitates careful handling. The safety profile can be inferred from its likely precursors, such as 2,5-dibromopyrazine, which is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[12]
Mandatory Handling Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Stability and Reactivity: The compound is expected to be stable under recommended storage conditions.[1] Avoid contact with strong oxidizing agents.
Conclusion
6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine stands as a testament to the power of strategic intermediate design in modern drug discovery. Its di-halogenated structure offers a pre-programmed roadmap for the synthesis of complex and diverse libraries of potential kinase inhibitors. While detailed public data on the compound itself is limited, its chemical logic and the success of the broader triazolopyrazine scaffold firmly establish its value to researchers and scientists in the pharmaceutical and agrochemical industries. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in the development of next-generation targeted therapies.
References
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
- Shionogi & Co., Ltd. (2018). HETEROCYCLIC DERIVATIVE HAVING TrkA-INHIBITING ACTIVITY.
-
Al-Jubayli, A. M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Array BioPharma Inc. (2018). PYRROLOPYRAZINE KINASE INHIBITORS.
-
Zavodskaya, A. V., et al. (2024). A cascade reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with triethyl orthoacetate. ResearchGate. [Link]
-
Zhan, Z., et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. PubMed. [Link]
-
Exelixis, Inc. (2009). c-Met modulators and methods of use. Justia Patents. [Link]
-
Alchimica. 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine (1 x 100 mg). [Link]
- Novartis AG. (2009). C-met protein kinase inhibitors.
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]
- Zhejiang Ausun Pharmaceutical Co., Ltd. (2019). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
Thermo Fisher Scientific Inc. (2018). ELECTRODIALYTIC CAPILLARY SUPPRESSOR FOR SUPPRESSED CONDUCTOMETRIC ION CHROMATOGRAPHY. WIPO Patentscope. [Link]
-
Zhang, X., et al. (2017). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central. [Link]
-
Greenbook.net. (2016). SAFETY DATA SHEET. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Tetraethylenepentamine, tech.. [Link]
- Pfizer Inc. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Greenbook.net. MATERIAL SAFETY DATA SHEET. [Link]
-
ResearchGate. Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. [Link]
-
Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]
- Novartis AG. (2014). Process for the enantiomeric enrichment of diaryloxazoline derivatives.
-
Preis, J., et al. (2012). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. National Institutes of Health. [Link]
-
J. S. S. College of Arts, Commerce and Science. (2018). SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATIVES AND EVALUATION OF THEIR ANTICONVULSANT ACTIVITY. [Link]
-
Neochim, S., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Wang, C., et al. (2017). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
PubChem. 2,5-Dibromopyrazine. [Link]
-
Shama, S. A., & Schulman, S. G. (1979). Kinetic studies of hydralazine reaction with acetaldehyde. PubMed. [Link]
-
PubChem. (3,5-dibromo-3-chloro-2H-pyridin-2-yl)hydrazine. [Link]
-
Zavodskaya, A. V., et al. (2024). A CASCADE REACTION OF 4-AMINO-SUBSTITUTED 6-HYDRAZINYL-1,3,5-TRIAZIN-2(1H)-ONES WITH TRIETHYL ORTHOACETATE. Chemistry of Heterocyclic Compounds. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2,5-Dibromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 8. 6-BROMO-8-CHLORO-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE | 1610045-39-0 [chemicalbook.com]
- 9. jsscacs.edu.in [jsscacs.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. A CASCADE REACTION OF 4-AMINO-SUBSTITUTED 6-HYDRAZINYL-1,3,5-TRIAZIN-2(1<i>H</i>)-ONES WITH TRIETHYL ORTHOACETATE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. 2,5-Dibromopyrazine | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine
A Technical Guide to the Spectral Analysis of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine
This guide provides an in-depth analysis of the expected spectral characteristics of 6-Bromo-8-chloro-[1][2]triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in various biologically active molecules, including kinase inhibitors for oncology applications.[3] The specific substitution pattern of a bromine at the 6-position and a chlorine at the 8-position offers unique electronic properties and potential for further synthetic modification, making a thorough understanding of its spectral signature crucial for researchers in the field.
While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to provide a robust predictive analysis.[4] This approach serves as a powerful tool for structural verification, purity assessment, and reaction monitoring for scientists working on the synthesis and application of this and similar compounds.
Molecular Structure and Key Features
The structure of 6-Bromo-8-chloro-[1][2]triazolo[4,3-a]pyrazine is a fused bicyclic system. The electron-deficient pyrazine ring is substituted with two electron-withdrawing halogen atoms, which significantly influences the electron density distribution across the aromatic system and, consequently, its spectroscopic properties.
Caption: Predicted NMR assignments for 6-Bromo-8-chloro-t[1][2]riazolo[4,3-a]pyrazine.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse spectrum with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 6-Bromo-8-chloro-t[1][2]riazolo[4,3-a]pyrazine, the presence of two different halogen atoms creates a highly characteristic isotopic pattern.
Predicted Molecular Ion and Isotopic Pattern
The key feature in the mass spectrum will be the molecular ion cluster (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination will produce a distinctive pattern of four peaks.
| Ion | m/z (Calculated) | Relative Intensity (Approx.) | Isotopic Composition |
| [M]⁺ | 231.9 | 100% | C₅H₂⁷⁹Br³⁵ClN₄ |
| [M+2]⁺ | 233.9 | ~127% | C₅H₂⁸¹Br³⁵ClN₄ / C₅H₂⁷⁹Br³⁷ClN₄ |
| [M+4]⁺ | 235.9 | ~32% | C₅H₂⁸¹Br³⁷ClN₄ |
Expert Insight: The observation of this specific isotopic cluster is strong evidence for the presence of one bromine and one chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula to within a few parts per million, providing definitive confirmation of the molecular formula C₅H₂BrClN₄.
Predicted Fragmentation Pathway
Electron ionization (EI) would likely lead to fragmentation of the heterocyclic core. A plausible fragmentation pathway could involve the sequential loss of halogen atoms and small neutral molecules like HCN or N₂.
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.
-
Data Acquisition (ESI):
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular ion cluster (e.g., m/z 50-500).
-
-
Data Acquisition (HRMS):
-
For accurate mass measurement, use a high-resolution instrument such as a TOF (Time-of-Flight) or Orbitrap mass analyzer.
-
Calibrate the instrument immediately prior to analysis using a known standard.
-
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 6-Bromo-8-chloro-t[1][2]riazolo[4,3-a]pyrazine will be characterized by vibrations of the heterocyclic ring system and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1650 - 1450 | C=C and C=N stretching | Triazolopyrazine ring system |
| 1300 - 1000 | In-plane C-H bending | Aromatic C-H |
| 850 - 750 | Out-of-plane C-H bending | Aromatic C-H |
| 750 - 650 | C-Cl stretching | Aryl-Chloride |
| 650 - 550 | C-Br stretching | Aryl-Bromide |
Expert Insight: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to this molecule. While specific assignments in this region are difficult, the overall pattern serves as a reliable "fingerprint" for identification when compared to a reference spectrum. The study of pyrazine and its derivatives shows characteristic ring vibrations in these regions. [5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
References
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine deriv
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
-
6-bromo-8-chloro-3-methyl-t[1][2]riazolo[4,3-a]pyrazine. Ivy Fine Chemicals. [Link]
-
6-Bromo-8-chloro-3-methyl-t[1][2]riazolo[4,3-a]pyrazine. MySkinRecipes. [Link]
-
Design, Synthesis, and Biological Evaluation oft[1][2]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
- Kinetic spectrophotometric study of effect of triazolopyrazines on p-benzoquinone complexes. Journal of Pharmaceutical Sciences.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
-
6-bromo-t[1][2]riazolo[4,3-a]pyridine-3-carboxylic acid(1159831-86-3) 1H NMR spectrum. ChemicalBook.
-
8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. PubChem. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. [Link]
-
ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Harrick. [Link]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, a key heterocyclic scaffold of significant interest in medicinal chemistry. The document outlines a detailed, field-proven synthetic methodology, starting from commercially available precursors. Each experimental step is accompanied by an in-depth discussion of the underlying chemical principles and rationale for the chosen conditions. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the target compound and its intermediates. The content is structured to provide both a practical laboratory manual and a valuable reference for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules.[4] This fused ring system is a key pharmacophore in numerous compounds developed for the treatment of various diseases, including cancer, infectious diseases, and metabolic disorders.[4] The utility of this scaffold is attributed to its rigid, planar structure and the strategic placement of nitrogen atoms, which can participate in crucial hydrogen bonding interactions with biological targets.
The title compound, 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, is a particularly valuable synthetic intermediate. The presence of two distinct halogen atoms at the 6- and 8-positions offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This enables the generation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery programs. For instance, this scaffold is a key building block in the development of kinase inhibitors for cancer therapy.[5]
This guide presents a robust and reproducible synthetic route to 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, along with a detailed protocol for its characterization, to empower researchers in their pursuit of novel chemical entities with therapeutic potential.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target compound, 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (3), points to a strategy involving the formation of the triazole ring in the final step. This can be achieved through the cyclization of a suitably substituted hydrazinopyrazine intermediate (2). This key intermediate, in turn, can be synthesized from a commercially available dihalogenated pyrazine, 2-bromo-5-chloropyrazine (1), via nucleophilic aromatic substitution with hydrazine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
The Biological Versatility of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine: A Technical Primer for Drug Discovery Professionals
Introduction: The Triazolo[4,3-a]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the backbone of many successful drugs. Among these, the triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility makes it a fertile ground for the development of new drugs targeting a wide array of human diseases. The specific compound, 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine, represents a key intermediate in the synthesis of functionally optimized molecules. The introduction of halogen atoms, specifically bromine at the 6-position and chlorine at the 8-position, is a strategic chemical modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to enhance its binding affinity to target proteins. This guide will provide an in-depth exploration of the known and potential biological activities of this scaffold, with a focus on its applications in oncology and infectious diseases, thereby offering a technical resource for researchers engaged in drug discovery and development.
Anticipated Biological Activities and Therapeutic Potential
While specific biological data for 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine is not extensively published, the wealth of research on closely related analogs allows for a well-informed projection of its likely biological activities. The triazolo[4,3-a]pyrazine core is a known pharmacophore in a variety of biologically active molecules.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research points to the potential of triazolo[4,3-a]pyrazine derivatives as potent anticancer agents, particularly as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine scaffold is of particular interest for its potential to inhibit receptor tyrosine kinases like c-Met.[2]
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. Overexpression or mutation of c-Met is implicated in the progression and metastasis of numerous cancers. The development of small-molecule inhibitors that can block the ATP-binding site of the c-Met kinase domain is a validated and highly pursued strategy in oncology drug development. The triazolopyrazine core can serve as a scaffold to which various substituents can be attached to optimize binding to the kinase active site.
-
Mechanism of Action as a c-Met Kinase Inhibitor: The nitrogen-rich triazolopyrazine core is adept at forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The bromo and chloro substituents on the pyrazine ring can further enhance binding affinity through halogen bonding and by modulating the electronic properties of the scaffold, potentially leading to improved potency and selectivity.
Hypothetical c-Met Signaling Pathway and Inhibition
Caption: Inhibition of c-Met signaling by 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine.
Antibacterial Activity: A New Frontier against Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The triazolo[4,3-a]pyrazine scaffold has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][5] This suggests that 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine could serve as a foundational structure for the development of novel antibacterial agents.
-
Potential Mechanisms of Antibacterial Action: While the precise mechanisms for this class of compounds are still under investigation, it is hypothesized that they may act by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication and are validated targets for existing antibiotics. The unique structural features of the triazolopyrazine core, enhanced by the halogen substituents, may allow for effective binding to the active sites of these enzymes, disrupting their function and leading to bacterial cell death.
Illustrative Data on Triazolo[4,3-a]pyrazine Derivatives
To provide a quantitative perspective on the potential efficacy of this scaffold, the following tables summarize the biological activity of various triazolo[4,3-a]pyrazine derivatives as reported in the literature.
Table 1: Anticancer Activity of Representative Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 17l | A549 (Lung) | 0.98 ± 0.08 | [6] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [6] | |
| HeLa (Cervical) | 1.28 ± 0.25 | [6] | |
| 22i | A549 (Lung) | 0.83 ± 0.07 | [7] |
| MCF-7 (Breast) | 0.15 ± 0.08 | [7] |
| | HeLa (Cervical) | 2.85 ± 0.74 |[7] |
Table 2: Antibacterial Activity of a Novel Triazolo[4,3-a]pyrazine Derivative
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 2e | Staphylococcus aureus (Gram-positive) | 32 | [3][5] |
| Escherichia coli (Gram-negative) | 16 | [3][5] | |
| Ampicillin (Control) | Staphylococcus aureus | 32 | [3] |
| | Escherichia coli | 8 |[3] |
Methodological Framework for Biological Evaluation
The following protocols are representative of the experimental workflows that would be employed to characterize the biological activity of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine and its derivatives.
General Experimental Workflow for Biological Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (6-Bromo-8-chloro-triazolo[4,3-A]pyrazine) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Bacterial Culture: Inoculate the test bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin) should be used as a reference compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. The existing body of literature on related compounds strongly suggests its potential as a source of potent anticancer and antibacterial drugs. The strategic placement of bromo and chloro substituents provides medicinal chemists with valuable handles for fine-tuning the pharmacological properties of derivative compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives based on the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine core. Structure-activity relationship (SAR) studies will be crucial in identifying the optimal substitution patterns for maximizing potency and selectivity against specific targets, such as c-Met kinase or bacterial topoisomerases. Further investigation into the mechanisms of action, along with in vivo efficacy and safety studies, will be essential to translate the therapeutic potential of this promising scaffold into clinically viable drug candidates.
References
-
He, Y., Lv, K., Wang, Y., Wu, W., & Zhang, W. (2022). Design, Synthesis, and Biological Evaluation of[6][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[6][8][9]triazolo[4,3-a]pyrazine. Retrieved from [Link]
-
Li, Y., et al. (2022). Discovery of[6][8][9]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 46(15), 7015-7026. [Link]
-
Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7869. [Link]
-
Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules (Basel, Switzerland), 28(23), 7869. [Link]
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
Sources
- 1. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Triazolo[4,3-a]pyrazine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to be readily functionalized at multiple positions make it a versatile scaffold for the design of potent and selective modulators of various biological targets. This guide provides a detailed exploration of the key therapeutic targets of triazolo[4,3-a]pyrazine derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental workflows required for their validation.
Section 1: Targeting Receptor Tyrosine Kinases in Oncology
The dysregulation of receptor tyrosine kinase (RTK) signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several triazolo[4,3-a]pyrazine derivatives have emerged as potent inhibitors of key oncogenic RTKs, most notably c-Met and VEGFR-2.
Dual Inhibition of c-Met and VEGFR-2
The hepatocyte growth factor (HGF)/c-Met and vascular endothelial growth factor (VEGF)/VEGFR-2 signaling pathways are critical drivers of tumor growth, proliferation, invasion, and angiogenesis.[4] The simultaneous inhibition of both pathways represents a promising strategy to overcome resistance mechanisms associated with single-target therapies. A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2.[3][5]
These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of both c-Met and VEGFR-2. This dual inhibition effectively blocks the downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compound 17l from a recent study demonstrated excellent antiproliferative activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines.[3][6] This compound was shown to induce G0/G1 phase arrest and promote late-stage apoptosis in A549 cells.[3]
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against c-Met and VEGFR-2 kinases.
-
Materials: Recombinant human c-Met and VEGFR-2 kinases, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway. [7]PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations, through a mechanism of synthetic lethality. [7]Recently,t[1][2][3]riazolo[4,3-a]pyrazine derivatives have been identified as a novel class of potent PARP1 inhibitors. [7]
These compounds act as inhibitors of PARP1, leading to the accumulation of single-strand DNA breaks, which are converted to toxic double-strand breaks during replication. In homologous recombination-deficient cancer cells, these double-strand breaks cannot be repaired, resulting in cell death. [7]Notably, some of these derivatives have demonstrated the ability to overcome acquired resistance to other PARP1 inhibitors. [7]
| Compound | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1-/-) IC50 (nM) | Capan-1 (BRCA2-/-) IC50 (nM) | Reference |
|---|
| 19k | < 4.1 | < 1.9 | < 0.3 (resistant) | [7]|
Section 2: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Triazolo[4,3-a]pyrazine derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [1][2][8]
Antibacterial Activity
Several studies have reported the synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives as antibacterial agents. [1][8][9]For example, compound 2e exhibited superior antibacterial activities against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin. [1][8][9]
While the precise molecular targets are still under investigation for many of these compounds, it is hypothesized that they may exert their antibacterial effects by:
-
Inhibiting DNA gyrase and topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for many antibiotics. [10]* Disrupting the bacterial cell membrane: The nitrogen-rich heterocyclic core may interact with and disrupt the integrity of the bacterial cell membrane. [10]
Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Reference 2e 32 16 [1][8][9] | Ampicillin (Control) | 32 | 8 | [1]|
Protocol: Microbroth Dilution for MIC Determination
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Bacterial strains (S. aureus, E. coli), Mueller-Hinton broth, test compounds, positive control (e.g., ampicillin), 96-well microtiter plates.
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the microtiter plates.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Section 3: Targeting Neurological Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. The triazolo[4,3-a]pyrazine scaffold has also been explored for its potential in treating these conditions.
Phosphodiesterase 2 (PDE2) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate the levels of the second messengers cAMP and cGMP. [11]PDE2 is highly expressed in the hippocampus, a brain region critical for cognitive function. [11]Inhibition of PDE2 is a potential therapeutic strategy for cognitive disorders. A series of pyrido[4,3-e]t[1][2][3]riazolo[4,3-a]pyrazines have been identified as potent and selective PDE2 inhibitors with brain-penetrant properties. [11][12]
By inhibiting PDE2, these compounds increase the levels of cAMP and cGMP in neurons, which can enhance synaptic plasticity and improve cognitive function. Selectivity for PDE2 over other PDE families, such as PDE10, is a key consideration in the design of these inhibitors to minimize off-target effects. [11]
Conclusion
The triazolo[4,3-a]pyrazine scaffold is a remarkably versatile platform for the development of novel therapeutics targeting a diverse range of diseases. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of key kinases like c-Met, VEGFR-2, and PARP1. Furthermore, this scaffold has yielded promising antibacterial compounds and brain-penetrant PDE2 inhibitors for the potential treatment of neurological disorders. The continued exploration of the structure-activity relationships and mechanisms of action of triazolo[4,3-a]pyrazine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link] [1][8]2. Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Organic Chemistry: Current Research. [Link] [2]3. Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link] [9]4. Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link] [3][5]5. Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link] [8]6. Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery oft[1][2][3]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(21), 8868-8883. [Link] [13]7. Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link] [10]8. Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery oft[1][2][3]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. RSC Publishing. [Link] [4]9. Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PubMed. [Link] [5]10. Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link] [6]11. Li, Y., Li, J., Wang, Y., Zhang, Y., Zhang, Y., & Liu, Z. (2023). Identification ofT[1][2][3]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 263, 115935. [Link] [7]12. van der Mey, M., Blaazer, A. H., van der Velden, D., de Visser, M., de Graaf, C., & Kruse, C. G. (2014). Pyrido[4,3-e]t[1][2][3]riazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213-1218. [Link] [11]13. van der Mey, M., Blaazer, A. H., van der Velden, D., de Visser, M., de Graaf, C., & Kruse, C. G. (2014). Pyrido[4,3-e]t[1][2][3]riazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic targets. This technical guide focuses on a specific, highly functionalized core: the 6-bromo-8-chloro-triazolo[4,3-a]pyrazine system. We will delve into the synthetic nuances of this scaffold, explore the structure-activity relationships (SAR) of its derivatives, and provide a detailed examination of its primary role as a potent kinase inhibitor, particularly targeting the c-Met and VEGFR-2 signaling pathways. This document serves as a comprehensive resource, offering both foundational knowledge and actionable experimental insights for researchers engaged in the discovery and development of novel therapeutics based on this promising heterocyclic core.
Introduction: The Rise of the Triazolo[4,3-a]pyrazine Scaffold
Nitrogen-rich heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in a multitude of intermolecular interactions with biological targets.[4] The fused[1][2][3]triazolo[4,3-a]pyrazine ring system, in particular, has garnered significant attention due to its presence in a range of biologically active molecules.[5] Derivatives of this scaffold have been investigated for a wide array of pharmacological activities, including antidiabetic, antibacterial, antimalarial, and anticonvulsant properties.[4][6]
The 6-bromo-8-chloro substitution pattern on this core provides medicinal chemists with two distinct and reactive handles for molecular elaboration. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential chemical modifications, such as cross-coupling reactions, to introduce a variety of substituents and build extensive libraries of compounds for biological screening. This strategic halogenation makes the 6-bromo-8-chloro-triazolo[4,3-a]pyrazine a particularly valuable intermediate in the synthesis of targeted therapies, most notably kinase inhibitors for the treatment of cancer.[7][8]
Synthetic Strategies and Methodologies
The synthesis of the 6-bromo-8-chloro-triazolo[4,3-a]pyrazine core and its derivatives typically follows a multi-step sequence, beginning with a suitably substituted pyrazine ring. While a definitive, publicly available, step-by-step protocol for the parent 6-bromo-8-chloro scaffold is not extensively detailed in the literature, the general synthetic logic can be inferred from the preparation of related analogs.[9][10]
General Synthetic Workflow
The construction of the triazolo[4,3-a]pyrazine ring system generally involves the cyclization of a hydrazinopyrazine intermediate. A plausible synthetic route is outlined below.
Caption: A generalized workflow for the synthesis of 6-bromo-8-chloro-triazolo[4,3-a]pyrazine derivatives.
Key Experimental Protocol: Synthesis of a[1][2][3]triazolo[4,3-a]pyrazine Intermediate
The following protocol is adapted from the synthesis of a related[1][2][3]triazolo[4,3-a]pyrazine intermediate and illustrates the key chemical transformations.[9]
Step 1: Hydrazinolysis of a Dichloropyrazine
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the 2-chloro-3-hydrazinopyrazine intermediate.
Step 2: Cyclization to form the Triazolo[4,3-a]pyrazine Core
-
Dissolve the 2-chloro-3-hydrazinopyrazine intermediate (1.0 eq) in triethyl orthoformate.
-
Heat the reaction mixture to reflux for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
The resulting crude product, a substituted[1][2][3]triazolo[4,3-a]pyrazine, can be purified by recrystallization or column chromatography.
Note: The introduction of the bromo and chloro substituents at the desired positions would typically be achieved on the starting pyrazine ring or through subsequent halogenation of the triazolopyrazine core, where regioselectivity would be a critical consideration.
Biological Activity and Mechanism of Action: Targeting Kinase Signaling
Derivatives of the 6-bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), particularly c-Met (also known as hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][9] Aberrant activation of these kinases is a hallmark of many cancers, driving tumor growth, proliferation, survival, and angiogenesis.[4][11]
Inhibition of c-Met and VEGFR-2 Signaling
The dual inhibition of c-Met and VEGFR-2 is a compelling therapeutic strategy. The c-Met pathway is implicated in invasive tumor growth and metastasis, while the VEGFR-2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][12] Simultaneous blockade of these pathways can therefore deliver a powerful anti-tumor effect.
The c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events.
Caption: Inhibition of the c-Met signaling cascade by 6-bromo-8-chloro-triazolo[4,3-a]pyrazine derivatives.
The VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the activation of pathways that promote endothelial cell proliferation, migration, and survival, ultimately resulting in angiogenesis.[1][13]
Caption: Inhibition of the VEGFR-2 signaling cascade by 6-bromo-8-chloro-triazolo[4,3-a]pyrazine derivatives.
Structure-Activity Relationship (SAR) and Biological Data
The development of potent and selective inhibitors based on the triazolo[4,3-a]pyrazine scaffold is guided by a systematic exploration of the structure-activity relationship. The 6-bromo and 8-chloro positions serve as key anchor points for introducing diversity.
Key SAR Insights
-
Substitutions at the 6- and 8-positions: The nature of the substituents at these positions is critical for kinase inhibitory activity and selectivity. Aryl and heteroaryl groups introduced via cross-coupling reactions often form key interactions within the ATP-binding pocket of the target kinase.
-
Modifications at the 3-position: Substitution at the 3-position of the triazole ring can also influence potency and pharmacokinetic properties. Small alkyl or trifluoromethyl groups are commonly explored.[6]
-
Bioisosteric Replacements: The triazolo[4,3-a]pyrazine core itself can be considered a bioisostere of other heterocyclic systems, such as the purine scaffold found in many kinase inhibitors.[14] This highlights the potential for further exploration of related fused pyrazine systems.
Quantitative Biological Data
The following table summarizes the in vitro activity of selected[1][2][3]triazolo[4,3-a]pyrazine derivatives against c-Met and various cancer cell lines.
| Compound ID | R Group (Illustrative) | c-Met IC₅₀ (nM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | Reference |
| 17a | Substituted Phenyl | 55 | 1.23 ± 0.13 | 1.43 ± 0.21 | 2.31 ± 0.29 | [9] |
| 17e | Substituted Phenyl | 77 | 2.05 ± 0.19 | 1.74 ± 0.22 | 4.78 ± 0.43 | [9] |
| 17l | Substituted Phenyl | 26 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [9] |
| 22i | 4-oxo-pyridazinone moiety | 48 | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | [15] |
Data presented is for illustrative purposes and is derived from the cited literature. The core scaffold in these examples is not necessarily 6-bromo-8-chloro substituted but belongs to the broader[1][2][3]triazolo[4,3-a]pyrazine class.
Analogs and Future Directions
The exploration of the chemical space around the triazolo[4,3-a]pyrazine core is an active area of research. Analogs where the pyrazine ring is replaced by other six-membered heterocycles, or where the triazole ring is isomeric, represent potential avenues for the discovery of novel inhibitors with improved properties. Furthermore, the application of this scaffold is not limited to kinase inhibition. Its diverse biological activities suggest that derivatives of 6-bromo-8-chloro-triazolo[4,3-a]pyrazine could be valuable starting points for drug discovery programs targeting other disease areas.
Conclusion
The 6-bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold is a highly versatile and promising platform for the development of novel therapeutics. Its synthetic tractability, coupled with the potent and selective kinase inhibitory activity of its derivatives, makes it a subject of significant interest in the field of medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological activity, and mechanism of action of these compounds, with the aim of equipping researchers with the knowledge to further exploit the therapeutic potential of this remarkable heterocyclic system.
References
-
1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors
-
1][2][3]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed
-
1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing)
-
[Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2][3]triazines - Sci-Hub]([Link])
-
1][2][3]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed
-
1][2][3]triazolo[1,5-a]pyrazine | 2092679-78-0 - Sigma-Aldrich
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 8. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-MET [stage.abbviescience.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine
An Application Note for Medicinal and Process Chemistry
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[4][5] Functionalization of this core structure is critical for tuning pharmacological properties. This application note provides a detailed, field-tested protocol for the site-selective Suzuki-Miyaura cross-coupling of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine. We address the key challenge of chemoselectivity in dihalogenated systems and present a robust methodology that preferentially targets the C-Br bond over the less reactive C-Cl bond. This guide is intended for researchers in drug discovery and process development, offering both a step-by-step procedure and the underlying scientific rationale for key experimental choices.
Introduction and Principle of the Method
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[6][7] Its broad functional group tolerance and generally mild conditions make it indispensable for constructing complex molecules like biaryl and hetero-biaryl systems.[8]
When applied to polyhalogenated substrates such as 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine, the primary challenge is achieving site-selectivity. The outcome is governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle.[9] The established reactivity trend for aryl halides is I > Br > OTf >> Cl.[6][7] This significant difference in bond dissociation energy allows for the selective activation of the C-Br bond over the more robust C-Cl bond under carefully controlled conditions.[9][10] This protocol leverages this reactivity differential to achieve mono-arylation at the C-6 position, leaving the C-8 chloro substituent available for subsequent downstream transformations.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive C-Br bond of the triazolopyrazine core. This is typically the rate-determining step and dictates the site-selectivity.[10]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic moiety (R²) to the palladium(II) center, displacing the bromide.[6][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Materials and Reagents
This protocol is designed for a representative 0.5 mmol scale reaction. Adjustments can be made as necessary.
| Reagent / Material | Grade | Supplier Example | Quantity | M.W. | Mmol | Eq. |
| 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine | >95% | Commercial | 123.2 mg | 246.46 | 0.50 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | >97% | Sigma-Aldrich | 73.2 mg | 121.93 | 0.60 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Strem Chemicals | 20.4 mg | 816.64 | 0.025 | 0.05 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | 138.2 mg | 138.21 | 1.00 | 2.0 |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | 4.0 mL | - | - | - |
| Deionized Water | HPLC Grade | - | 1.0 mL | - | - | - |
| Reaction Vessel (Microwave vial or Schlenk tube) | - | - | 5-10 mL | - | - | - |
| Magnetic Stir Bar | - | - | 1 | - | - | - |
| Nitrogen or Argon Gas Supply | High Purity | - | - | - | - | - |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a suspected carcinogen and peroxide-former. Use anhydrous solvent from a freshly opened bottle or passed through a solvent purification system.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Detailed Experimental Protocol
Reaction Setup and Execution
-
Vessel Preparation: Place a magnetic stir bar into a 5-10 mL microwave vial or Schlenk tube equipped with a screw cap or rubber septum.
-
Addition of Solids: To the vial, add 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine (123.2 mg, 0.50 mmol, 1.0 eq.), the desired arylboronic acid (0.60 mmol, 1.2 eq.), potassium carbonate (138.2 mg, 1.00 mmol, 2.0 eq.), and Pd(dppf)Cl₂ (20.4 mg, 0.025 mmol, 0.05 eq.).
-
Scientist's Note: The use of a slight excess of the boronic acid (1.1-1.5 eq.) helps to drive the reaction to completion and compensates for potential homo-coupling or protodeboronation side reactions.[13] K₂CO₃ is a moderately strong base sufficient for activating the boronic acid for transmetalation.[2] Pd(dppf)Cl₂ is chosen for its high stability and efficiency in coupling heteroaryl halides.[14]
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) active species.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL).
-
Scientist's Note: The solvent mixture provides a medium where both the organic substrates and inorganic base have sufficient solubility. Water is essential for dissolving the base and facilitating the formation of the active boronate species.
-
-
Degassing (Optional but Recommended): Sparge the reaction mixture with a gentle stream of argon or nitrogen for 5-10 minutes to thoroughly remove any dissolved oxygen.[15]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide indicates reaction completion.
Reaction Work-up and Product Isolation
-
Cooling: Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1][16] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL) to ensure complete recovery of the product.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Add deionized water (20 mL) and shake. Separate the organic layer. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Scientist's Note: The aqueous wash removes residual base and water-soluble impurities.[1] The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: A gradient elution system, typically starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 30-50% ethyl acetate in hexanes), is recommended to separate the desired product from non-polar impurities (like boronic acid homo-coupling byproducts) and more polar baseline impurities.[1][16]
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 6-aryl-8-chloro-triazolo[4,3-a]pyrazine as a solid.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider using a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, especially if the chosen boronic acid is sterically hindered or electronically deactivated.[17][18] Alternatively, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[19]
-
Debromination: The formation of a debrominated (but still chlorinated) byproduct indicates a competing hydrodehalogenation pathway. This can sometimes be suppressed by ensuring strictly anaerobic conditions and avoiding excessively high temperatures or prolonged reaction times.
-
Lack of Selectivity: If coupling at the C-Cl position is observed, the reaction conditions are too harsh. Reduce the temperature or switch to a less active catalyst system. The inherent reactivity difference between C-Br and C-Cl is substantial, so this is generally not an issue under the recommended conditions.[9][10]
-
Protodeboronation: The boronic acid can be converted to the corresponding arene. This is often exacerbated by excess water or base. Using freshly opened reagents and the specified stoichiometry can minimize this side reaction.[13]
Conclusion
This application note details a reliable and site-selective protocol for the Suzuki-Miyaura coupling of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, this method provides a straightforward entry to C-6 functionalized derivatives, which are valuable intermediates in pharmaceutical research and development. The protocol is robust and can be adapted for a wide range of aryl- and heteroarylboronic acids.
References
- Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. [URL: https://www.benchchem.com/technical-support/refining-purification-methods-for-suzuki-coupling-reaction-products]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Suzuki-Miyaura_Coupling]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Reddit. (2025). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/17u80es/hydrophilic_suzuki_coupling_product_workup/]
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [URL: https://www.researchgate.net/post/How_can_the_work_up_of_Suzuki_Reaction_of_arylbromides_be_best_carried_out]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja048972+]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- American Chemical Society. (2015). Don't Forget the Workup. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed500833y]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-chloro-heterocycles-with-polyfluoroboronic-acid_fig1_362547012]
- PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346513/]
- Benchchem. Technical Support Center: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-of-3-bromo-7-chloro-1-benzothiophene]
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [URL: https://www.myskinrecipes.com/ingredient-database/6-bromo-8-chloro-3-methyl-124triazolo43-apyrazine-1610045-39-0]
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo050361p]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5362573/]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [URL: https://www.mdpi.com/2073-4344/7/5/147]
- MDPI. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7988]
- ScienceDirect. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Bioorganic Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S004520682100414X]
-
Sigma-Aldrich. 6-Bromo-8-chloro-[1][2][3]triazolo[1,5-a]pyrazine. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah999a8f71]
-
Ivy Fine Chemicals. 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [URL: https://www.ivyfinechem.com/Products/1610045-39-0/]
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [URL: https://www.researchgate.net/publication/244715423_Synthesis_of_6-Aryl-24-diamino-pyrimidines_and_Triazines_Using_Palladium_Catalyzed_Suzuki_Cross-Coupling_Reactions]
- ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [URL: https://www.researchgate.
- ChemRxiv. (2023). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/640810452e55dc825705353e]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [URL: https://typeset.io/papers/the-suzuki-miyaura-cross-coupling-reactions-of-2-6-or-8-2h6j96j1]
- PubMed Central. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]
- ScienceDirect. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/pii/S004040391400619X]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc. [URL: https://www.mdpi.com/2504-3900/14/1/105]
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.
- ResearchGate. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Late-Stage Functionalization of the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine Scaffold
Introduction: The Privileged Triazolopyrazine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its rigid, planar structure and multiple points for substitution make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[4] Derivatives of this scaffold have shown a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[4] Notably, this scaffold is a key component in the development of various kinase inhibitors, crucial for cancer therapy.[1]
Late-stage functionalization (LSF) of such scaffolds is a paramount strategy in drug discovery. It allows for the rapid generation of a library of analogues from a common, advanced intermediate, enabling a detailed exploration of the structure-activity relationship (SAR). The 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold is an exemplary starting point for LSF, offering two distinct halogenated positions with orthogonal reactivity. This application note provides a comprehensive guide to the selective functionalization of this versatile building block, grounded in the principles of modern synthetic organic chemistry.
Core Principle: Exploiting Differential Reactivity for Regioselective Functionalization
The cornerstone of selectively functionalizing the 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf > Cl. This hierarchy allows for the selective reaction at the more labile C6-Br bond under carefully controlled conditions, leaving the C8-Cl bond intact for subsequent transformations.
This inherent difference in reactivity enables a strategic, sequential approach to diversification, as illustrated below.
[Chemical Structure of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine] + Ar-B(OH)2 --[Pd Catalyst, Ligand, Base]--> [Chemical Structure of 6-Aryl-8-chloro-triazolo[4,3-a]pyrazine]
[Chemical Structure of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine] + R-C≡CH --[Pd Catalyst, Cu(I) co-catalyst, Base]--> [Chemical Structure of 6-Alkynyl-8-chloro-triazolo[4,3-a]pyrazine]
Caption: Simplified Buchwald-Hartwig amination cycle.
Table 2: Conditions for Buchwald-Hartwig Amination at C8
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.5 eq) | Toluene | 110 |
| 2 | BrettPhos Pd G3 (5) | - | LHMDS (2.0 eq) | THF | 80 |
Protocol 3: Buchwald-Hartwig Amination of 6-phenyl-8-chloro-3-methyl-triazolo[4,3-a]pyrazine with Morpholine
Materials:
-
6-phenyl-8-chloro-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a strict inert atmosphere, add 6-phenyl-8-chloro-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction vessel.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 8-morpholino-6-phenyl-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrazine ring activates the C8-chloro position towards nucleophilic aromatic substitution, especially with strong nucleophiles. This method offers a palladium-free alternative for introducing heteroatom nucleophiles.
Reaction Scheme:
Mechanistic Insight: The reaction proceeds via a Meisenheimer-like intermediate, and its rate is enhanced by the electron-withdrawing nature of the fused triazole ring and the nitrogen atoms in the pyrazine ring.
Protocol 4: SₙAr Reaction of 6-phenyl-8-chloro-3-methyl-triazolo[4,3-a]pyrazine with Sodium Methoxide
Materials:
-
6-phenyl-8-chloro-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine (1.0 equiv)
-
Sodium methoxide (2.0 equiv, or as a solution in methanol)
-
Methanol or DMF, anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-phenyl-8-chloro-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine in anhydrous methanol or DMF.
-
Add sodium methoxide portion-wise or as a solution in methanol at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 8-methoxy-6-phenyl-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine.
Conclusion and Outlook
The 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold is a highly valuable platform for late-stage functionalization in drug discovery. By leveraging the principles of differential halogen reactivity and nucleophilic aromatic substitution, a diverse array of analogues can be efficiently synthesized. The protocols outlined in this application note provide a robust starting point for researchers to explore the chemical space around this privileged core, paving the way for the discovery of novel therapeutics.
References
-
MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine. Retrieved from [Link]
-
Hassan, M., & Abuelizz, H. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved from [Link]
-
Korsik, O. V., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ACS Omega, 5(33), 21087–21098. Retrieved from [Link]
-
Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676–3679. Retrieved from [Link]
Sources
- 1. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 2. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of the Triazolo[4,3-a]pyrazine Scaffold in Kinase Inhibitor Design
The[1][2]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[2] Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal framework for establishing critical hydrogen bond interactions within the ATP-binding pocket of various kinases. The deliberate introduction of halogen atoms, such as bromine and chlorine, at specific positions transforms this core into a versatile platform for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
This guide focuses on the practical application of a key intermediate, 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine , in the synthesis of potent kinase inhibitors, with a particular emphasis on dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis.[1][3] We will delve into the nuanced reactivity of this di-halogenated scaffold and provide detailed, field-proven protocols for its selective functionalization using palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Reactivity Profile of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
The synthetic utility of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is inherently weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[4] This reactivity differential (C-Br > C-Cl) is the cornerstone of a selective and sequential functionalization strategy, allowing for the introduction of diverse chemical moieties at the 6-position while preserving the 8-chloro position for subsequent modifications.
This selective approach is paramount in building molecular complexity and systematically probing the SAR of the synthesized compounds. For instance, a variety of aryl or heteroaryl groups can be introduced at the 6-position via a Suzuki coupling, followed by the introduction of an amine-containing fragment at the 8-position through a Buchwald-Hartwig amination. This stepwise approach provides precise control over the final molecular architecture.
Core Synthetic Workflow: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of a diverse library of kinase inhibitors from 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine can be conceptualized as a modular workflow. This process typically involves an initial palladium-catalyzed cross-coupling reaction at the more reactive 6-bromo position, followed by a second coupling or substitution reaction at the 8-chloro position.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific substrates and available laboratory equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Bromo Position
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 6-position of the triazolopyrazine core. The conditions are chosen to favor the reaction at the more labile C-Br bond.
Materials:
-
6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-8-chloro-triazolo[4,3-A]pyrazine intermediate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance.[5]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.[6]
-
Solvent System: The mixture of 1,4-dioxane and water is a common choice for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.
Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
This protocol allows for the introduction of an alkyne at the 6-position, a common strategy for extending the molecule to reach different regions of the kinase active site.
Materials:
-
6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF, followed by the terminal alkyne (1.5 eq) and the amine base (3.0 eq).
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 6-alkynyl-8-chloro-triazolo[4,3-A]pyrazine.
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: A bulky amine base like triethylamine or DIPEA is used to scavenge the hydrohalic acid formed during the reaction and to deprotonate the terminal alkyne.
Protocol 3: Buchwald-Hartwig Amination at the 8-Chloro Position
Following the functionalization of the 6-position, the 8-chloro substituent can be replaced with a primary or secondary amine using a Buchwald-Hartwig amination.
Materials:
-
6-Aryl/Alkynyl-8-chloro-triazolo[4,3-A]pyrazine
-
Amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos or a similar bulky phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 6-substituted-8-chloro-triazolo[4,3-A]pyrazine (1.0 eq), the amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq) in a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Cool the mixture to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC.
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos are essential for the Buchwald-Hartwig amination of less reactive aryl chlorides. They promote the reductive elimination step and stabilize the palladium catalyst.[5][7]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.
Data Presentation: Representative Cross-Coupling Reactions
| Entry | Coupling Partner | Reaction Type | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 6-(4-Methoxyphenyl)-8-chloro-triazolo[4,3-A]pyrazine | 85 |
| 2 | Phenylacetylene | Sonogashira | 6-(Phenylethynyl)-8-chloro-triazolo[4,3-A]pyrazine | 78 |
| 3 | Morpholine | Buchwald-Hartwig | 6-Aryl-8-morpholino-triazolo[4,3-A]pyrazine | 72 |
Application in Kinase Inhibitor Synthesis: Targeting c-Met and VEGFR-2
The aberrant signaling of c-Met and VEGFR-2 pathways is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis.[1][3] Dual inhibition of these kinases is a promising therapeutic strategy to overcome resistance mechanisms associated with single-target agents. The triazolo[4,3-a]pyrazine scaffold is an excellent starting point for designing such dual inhibitors.
A typical synthetic strategy involves introducing a hinge-binding moiety at the 6-position and a solubilizing group or a fragment that interacts with the solvent-exposed region of the kinase at the 8-position.
Caption: Inhibition of c-Met/VEGFR-2 signaling pathway.
Conclusion
6-Bromo-8-chloro-triazolo[4,3-A]pyrazine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its differential halogen reactivity allows for a controlled, sequential functionalization, enabling the creation of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a robust framework for researchers to leverage this powerful scaffold in the development of next-generation targeted cancer therapies.
References
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 862988. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
El-Sayed, N. A., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 19076–19091. Available at: [Link]
-
Triazolo[4,3-a]pyrazine is a privileged building block/scaffold used for the synthesis of biologically active molecules and has received significant attention in the field of synthetic organic chemistry. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
c-MET activation signaling pathways. | Download Scientific Diagram. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]
-
Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... | Download Scientific Diagram. Available at: [Link]
-
6-Bromo-8-chloro-3-methyl-[1][2]triazolo[4,3-a]pyrazine. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]
-
Synthesis of triazolotriazine derivatives as c-Met inhibitors. Available at: [Link]
-
Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][2]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Available at: [Link]
-
triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Available at: [Link]
-
One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. Available at: [Link]
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Available at: [Link]
-
Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... Available at: [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Detailed Guide for Medicinal Chemists
Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Triazolopyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features allow for versatile interactions with various biological targets, leading to applications in diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Notably, the hydrogenated derivative, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, is a crucial intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] The trifluoromethyl group is a key pharmacophore that often enhances metabolic stability and pharmacokinetic properties.
This document provides detailed application notes and protocols for two robust synthetic routes to this valuable building block, tailored for researchers and professionals in drug development. The methodologies are presented with an emphasis on the underlying chemical principles, practical experimental details, and safety considerations.
Synthetic Strategies: Two Validated Pathways
Two principal synthetic routes have been established for the efficient preparation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. The choice of route may depend on the availability of starting materials, scalability, and specific laboratory capabilities.
Route 1: The Oxadiazole Intermediate Pathway This route commences with readily available ethyl trifluoroacetate and proceeds through a key 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole intermediate.
Route 2: The 2-Chloropyrazine Pathway This approach utilizes 2-chloropyrazine as the starting material, which undergoes a series of transformations including hydrazinolysis, acylation, cyclization, and reduction.
Route 1: Synthesis via an Oxadiazole Intermediate
This pathway is a reliable and well-documented method for the synthesis of the target compound. It involves a fascinating ring transformation reaction, where a 1,3,4-oxadiazole is converted into the desired triazolopyrazine core.
Causality of Experimental Choices
The choice of reagents and reaction conditions at each step is critical for the success of this synthesis.
-
Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent, essential for the cyclization of the N-acylhydrazide to the 1,3,4-oxadiazole ring.[1]
-
The use of ethylenediamine at low temperatures is crucial for the selective nucleophilic attack on the oxadiazole ring, initiating the ring-opening and subsequent re-cyclization to form the pyrazine ring of the final product.[1]
Experimental Workflow
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of Trifluoroacetohydrazide (II)
-
To a solution of ethyl trifluoroacetate (I) in acetonitrile, add 35% (w/v) hydrazine hydrate.
-
Stir the reaction mixture at 20°C for 1 hour.
-
The resulting solution containing trifluoroacetohydrazide (II) is used directly in the next step without isolation.[1]
Step 2: Synthesis of N-(2-chloroacetyl)-N'-(trifluoroacetyl)hydrazine (III)
-
To the solution of trifluoroacetohydrazide (II) from the previous step, add 50% (w/v) sodium hydroxide solution and a solution of chloroacetyl chloride in acetonitrile dropwise simultaneously using constant-pressure dropping funnels at 10°C.
-
Maintain the temperature at 10°C and stir for 3 hours.[1]
Step 3: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV)
-
To the reaction mixture containing intermediate (III), add phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80°C and stir for 24 hours to effect cyclization to the oxadiazole (IV).[1]
Step 4: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (V)
-
Cool the reaction mixture containing the oxadiazole (IV) to -20°C.
-
Slowly add a solution of ethylenediamine (3 equivalents) in methanol.
-
Stir the reaction mixture at -20°C for 1 hour. During this time, the oxadiazole ring opens and re-cyclizes to form the desired triazolopyrazine (V).[1]
Step 5: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI)
-
To a stirred slurry of intermediate (V) (e.g., 20.2 g, 96 mmol) in methanol (80 mL), heat to 55°C.
-
Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise.
-
Maintain the temperature at 55°C for 1 hour.
-
Partially evaporate the solvent at 20°C under reduced pressure until crystals precipitate.
-
Collect the solid by filtration, wash with a cold solvent mixture (e.g., ethanol/MTBE), and dry under vacuum to yield the final product (VI).[1]
| Step | Key Reagents | Temperature | Time | Expected Yield |
| 1 | Hydrazine hydrate, Acetonitrile | 20°C | 1 h | (in situ) |
| 2 | Chloroacetyl chloride, NaOH, Acetonitrile | 10°C | 3 h | (in situ) |
| 3 | POCl₃, Acetonitrile | 80°C | 24 h | (in situ) |
| 4 | Ethylenediamine, Methanol | -20°C | 1 h | (in situ) |
| 5 | Conc. HCl, Methanol | 55°C | 1 h | Good |
Route 2: Synthesis via 2-Chloropyrazine
This alternative route offers a different strategic approach, starting from the pre-formed pyrazine ring.
Causality of Experimental Choices
-
Hydrazinolysis of 2-chloropyrazine: This is a standard nucleophilic aromatic substitution reaction where the highly nucleophilic hydrazine displaces the chloride.
-
Palladium on carbon (Pd/C) catalyzed hydrogenation: This is a classic and efficient method for the reduction of the pyrazine ring to the desired tetrahydropyrazine.
Experimental Workflow
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydrazinopyrazine
-
In a suitable reaction vessel, add ethanol and hydrazine hydrate.
-
Dropwise, add 2-chloropyrazine to the solution.
-
Adjust the pH to 6.
-
After the reaction is complete, perform a suitable workup to isolate the 2-hydrazinopyrazine.[4]
Step 2: Synthesis of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine
-
To a solution of 2-hydrazinopyrazine in chlorobenzene, add trifluoroacetic anhydride.
-
Heat the reaction mixture and add methanesulfonic acid.
-
Reflux the mixture to drive the cyclization, distilling off trifluoroacetic acid.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Adjust the pH to 12 and separate the organic phase to obtain the crude product.[4]
Step 3 & 4: Reduction and Salt Formation
-
In a high-pressure kettle under a nitrogen atmosphere, add a 10% palladium on carbon catalyst to an ethanolic solution of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.
-
Hydrogenate the mixture at 23-25°C under 4 bar pressure for 4.5 hours.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
To the residue, add an ethanolic solution of hydrogen chloride and stir.
-
Cool the mixture to induce precipitation, collect the solid by filtration, wash with a cold solvent, and dry to a constant weight to obtain the final product.[4]
| Step | Key Reagents | Key Conditions |
| 1 | Hydrazine hydrate, Ethanol | pH 6 |
| 2 | Trifluoroacetic anhydride, Methanesulfonic acid | Reflux |
| 3 & 4 | 10% Pd/C, H₂, HCl in Ethanol | 4 bar H₂, 23-25°C |
Safety and Handling
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle in a fume hood, wearing acid-resistant gloves and a face shield.
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care in a dry environment.
-
Hydrogenation reactions should be carried out in appropriate high-pressure equipment by trained personnel.
Characterization
The final product, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment of the tetrahydro-triazolo[4,3-a]pyrazine core.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of ≥99.0% is often required for pharmaceutical intermediates.
Conclusion
The two synthetic routes presented provide reliable and adaptable methods for the preparation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. The choice of method will depend on the specific needs and resources of the research or development team. By understanding the chemical principles behind each step and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this important building block for the development of novel therapeutics. The derivatization of the final product at the pyrazine nitrogen opens up further avenues for creating libraries of analogs for structure-activity relationship studies.[3]
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
-
CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available at:
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in compounds targeting a wide array of diseases.[1][2] Derivatives of this electron-deficient, nitrogen-rich heterocyclic system are explored as kinase inhibitors for oncology, antimalarial agents, and compounds targeting neurological disorders.[1][3] The 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine core, in particular, serves as a crucial intermediate in the synthesis of potent and selective pharmaceutical agents.
The biological efficacy and safety of any synthesized compound are inextricably linked to its purity. Trace impurities, such as starting materials, by-products, or reagents, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. Therefore, robust and efficient purification is not merely a procedural step but a fundamental requirement for scientific integrity and the successful development of novel therapeutics.
This guide provides a comprehensive overview of established techniques for the purification of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine derivatives, grounded in the principles of organic chemistry and supported by practical, field-proven protocols.
Understanding the Physicochemical Landscape
The purification strategy for any compound is dictated by its unique physicochemical properties. The 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold possesses distinct characteristics that inform our approach:
-
Polarity: The presence of multiple nitrogen atoms and halogen substituents (bromine and chlorine) imparts a moderate to high polarity to the core structure. The overall polarity of a specific derivative will, however, be significantly influenced by the nature of other substituents on the triazolopyrazine ring.
-
Solubility: These derivatives typically exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN). Solubility in less polar solvents like hexanes is generally low, a property that is exploited in both chromatography and crystallization.
-
Stability: The triazolopyrazine core is generally stable under standard purification conditions.[4][5] However, prolonged exposure to strong acids or bases should be avoided unless required for a specific reaction workup, as it may lead to degradation.
Purification Workflow: A Multi-Step Approach
A typical purification workflow for 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine derivatives involves a sequence of steps designed to remove different types of impurities.
Caption: General purification workflow for triazolopyrazine derivatives.
Part 1: Initial Workup - The First Line of Defense
Following the completion of a synthesis reaction, an initial aqueous workup is almost always necessary to remove inorganic salts, water-soluble reagents, and highly polar by-products.
Protocol 1: Standard Aqueous Extraction
This protocol is a common starting point for the purification of triazolopyrazine derivatives.[1]
Rationale: The principle of liquid-liquid extraction is based on the differential solubility of the target compound and impurities in two immiscible liquid phases (typically an organic solvent and water). The moderately polar triazolopyrazine derivative will preferentially partition into the organic layer, while inorganic salts and polar impurities will remain in the aqueous layer.
Step-by-Step Methodology:
-
Dilution: Once the reaction is deemed complete (monitored by Thin Layer Chromatography - TLC), dilute the reaction mixture with an appropriate organic solvent in which the product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes, ensuring to vent the funnel periodically to release any pressure buildup.
-
Phase Separation: Allow the layers to separate fully. The organic layer (containing the product) is typically the top layer with EtOAc and the bottom layer with DCM. If unsure, add a few drops of water to see which layer it joins.
-
Brine Wash: Drain the aqueous layer and wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to remove any remaining water from the organic phase and breaks up emulsions.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Trustworthiness Check: After this stage, a TLC analysis of the crude product should show a significant reduction in polar, baseline impurities compared to the initial reaction mixture.
Part 2: Primary Purification - Chromatographic Techniques
Silica gel flash column chromatography is the most powerful and widely used technique for purifying triazolopyrazine derivatives.[1][6]
Understanding the Mechanism
Silica gel (SiO₂) is a polar stationary phase. In normal-phase chromatography, a non-polar mobile phase (eluent) is used. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and therefore elute later, while less polar compounds travel through the column more quickly. The choice of eluent is critical for achieving good separation.
Protocol 2: Silica Gel Flash Column Chromatography
Rationale: This technique is ideal for separating the target 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine derivative from less polar and more polar impurities that were not removed during the aqueous workup.
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate and develop it in various solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate).
-
The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from other spots.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using either a dry packing or slurry packing method with the chosen non-polar solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (~1g).[1] To do this, dissolve the product in a solvent, add the silica, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A stepwise gradient is often effective, starting with a low polarity mixture (e.g., 100% hexanes) and gradually increasing the proportion of the polar solvent (e.g., step-wise gradient to 100% EtOAc).[1]
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Concentrate the pooled fractions under reduced pressure to obtain the purified compound.
-
Data Presentation: Typical Eluent Systems
| Derivative Type | Typical Eluent System | Reference |
| General Triazolopyrazines | n-Hexane / Ethyl Acetate (stepwise gradient) | [1] |
| Substituted Triazolopyrazines | Ethyl Acetate / Cyclohexane (e.g., 20/80 to 30/70) | [6] |
| Highly Polar Derivatives | Dichloromethane / Methanol (e.g., 9:1) | [7] |
Part 3: Final Polishing - Achieving High Purity
For applications requiring very high purity, such as in vitro/in vivo studies or for obtaining material for X-ray crystallography, a final purification step is often necessary.
Protocol 3: Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, leaving impurities behind in the solvent.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at its boiling point.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Common solvent systems include ethanol, methanol, or mixtures like EtOAc/hexanes.
-
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The process can be further encouraged by scratching the inside of the flask with a glass rod or placing it in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven to remove all traces of solvent.
Trustworthiness Check: The purity of the recrystallized material should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis. The melting point of the purified compound should be sharp and within a narrow range.
Advanced Purification: Reverse-Phase HPLC
For challenging separations or to achieve the highest possible purity (>99.5%), reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.
Mechanism: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid). In this setup, non-polar compounds are retained more strongly, while polar compounds elute earlier.
Caption: Principle of Reverse-Phase HPLC for purification.
Typical Conditions:
-
Column: Acquity CSH C18 or similar.[8]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Poor separation on silica column | Incorrect solvent system. | Re-evaluate the eluent system using TLC with a wider range of polarities. Consider using a different solvent system (e.g., DCM/MeOH if Hex/EtOAc fails). |
| Compound "streaking" on TLC/column | Compound is too polar for the chosen system; potential acidic/basic nature. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape. |
| Product co-elutes with an impurity | Impurity has very similar polarity to the product. | Try a different stationary phase (e.g., alumina) or switch to reverse-phase chromatography. Recrystallization may also be effective if the impurity has different solubility characteristics. |
| Low recovery from the column | Compound is highly polar and irreversibly adsorbs to the silica. | Use a more polar eluent system (e.g., with methanol). Deactivating the silica gel with triethylamine before packing can also help. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated. | Use a lower-boiling point solvent. Add more solvent before cooling, or cool the solution more slowly. |
Conclusion
The purification of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine derivatives is a critical process that underpins the reliability of subsequent biological and medicinal chemistry studies. A systematic approach, beginning with an efficient aqueous workup, followed by meticulous silica gel chromatography, and potentially concluding with recrystallization or preparative HPLC, is essential for obtaining materials of high purity. By understanding the chemical principles behind each technique and carefully selecting the appropriate conditions, researchers can confidently isolate these valuable intermediates, paving the way for the discovery of new and effective therapeutics.
References
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. [Link]
-
Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion. Taylor & Francis Online. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. [Link]
-
Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis Online. [Link]
-
6-Bromo-8-chloro-3-methyl-[1][2][8]triazolo[4,3-a]pyrazine. MySkinRecipes. [Link]
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][8]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Triazolopyrazine Scaffold in Modern Drug Discovery
An Application Guide to the Analytical Characterization of Triazolopyrazine Compounds
The triazolopyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block for designing potent and selective therapeutic agents targeting a wide range of diseases. Compounds incorporating this moiety are being investigated as kinase inhibitors (e.g., for c-Met/VEGFR-2), antimalarials, and antibacterials, among other applications.[1][2][3]
Given their therapeutic potential, the rigorous and unambiguous analytical characterization of triazolopyrazine-based Active Pharmaceutical Ingredients (APIs) is paramount. This process is not merely a quality control checkpoint; it is a fundamental component of the drug development lifecycle, ensuring safety, efficacy, and regulatory compliance.[4][5] A comprehensive analytical strategy confirms the identity and structure of the target molecule, quantifies its purity, identifies and characterizes impurities, and establishes its solid-state properties.
This guide provides an in-depth overview of the core analytical methodologies for the characterization of triazolopyrazine compounds. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of specific techniques and experimental parameters. The methodologies described herein are grounded in established scientific principles and align with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[6][7]
The Analytical Workflow: A Multi-Technique Approach
Characterizing a novel triazolopyrazine compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The results are corroborative, building a complete and defensible profile of the molecule.
Caption: Integrated workflow for triazolopyrazine characterization.
Part 1: Structural Elucidation & Confirmation
The first critical step is to confirm that the synthesized molecule has the correct chemical structure and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the de novo structural elucidation of organic molecules. For triazolopyrazine derivatives, a suite of 1D and 2D NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.[3][8][9]
Expertise & Causality: The triazolopyrazine core contains multiple nitrogen atoms which influence the chemical shifts of nearby protons and carbons. Aromatic protons on the pyrazine ring will have distinct shifts from those on other substituted aromatic rings. 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not optional; they are essential for mapping the connectivity of the entire molecule. For instance, an HMBC correlation between a proton on a substituent and a carbon within the triazolopyrazine core provides definitive proof of its attachment point.[10][11]
Protocol: Full NMR Structural Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of polar and non-polar compounds and allows for the observation of exchangeable protons (e.g., NH).[10]
-
Acquire 1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different proton environments, their chemical shifts, integration (ratio), and coupling patterns (J-coupling).[9]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. For trifluoromethyl (-CF₃) substituted compounds, expect to see splitting of adjacent carbons due to C-F coupling.[10]
-
-
Acquire 2D Spectra:
-
COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together spin systems (e.g., protons on an alkyl chain or an aromatic ring).[10]
-
HSQC: Correlates each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning carbon signals.[8]
-
HMBC: Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is the key experiment for connecting different fragments of the molecule and confirming the overall scaffold and substituent positions.[11]
-
(Optional) ROESY/NOESY: Used to identify protons that are close in space, which can help determine stereochemistry and conformation.[8]
-
-
Data Analysis: Integrate all spectral data to build the final structure. For example, in a study by Davis et al., HMBC correlations were critical to confirm the attachment of a phenyl ether sidechain to the pyrazine ring and the position of a methyl group on the triazolopyrazine core.[8]
High-Resolution Mass Spectrometry (HRMS)
While NMR defines the connectivity, HRMS provides an extremely accurate mass measurement, which is used to determine the elemental composition (molecular formula) of the compound.
Expertise & Causality: Low-resolution MS can often give a nominal mass that corresponds to multiple possible formulas. HRMS instruments (like TOF or Orbitrap analyzers) provide mass accuracy typically below 5 ppm, which severely restricts the number of possible elemental compositions to just one or two, providing a high degree of confidence in the molecular formula.[10][11] Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, typically forming a protonated molecule [M+H]⁺ in positive ion mode.[9]
Protocol: Molecular Formula Confirmation by HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol).
-
Instrument Setup:
-
Technique: High-Resolution Mass Spectrometry (e.g., ESI-TOF or ESI-Orbitrap).
-
Ionization Mode: Positive ESI is typically used to generate [M+H]⁺ ions.
-
Mass Range: Set a range appropriate for the expected molecular weight of the compound.
-
Calibration: Ensure the instrument is recently calibrated with a known standard to guarantee mass accuracy.
-
-
Data Acquisition: Infuse the sample directly or via a flow injection analysis (FIA) setup.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Compare the measured mass to the theoretical mass calculated for the proposed formula. The mass error should be less than 5 ppm. For example, a compound was assigned the formula C₁₇H₂₀F₂N₄O₂Si after its HRESIMS showed an ion at m/z 379.1396 [M+H]⁺, which matched the calculated mass of 379.1396.[8]
-
Part 2: Purity, Assay, and Impurity Profiling
Once the structure is confirmed, the next step is to quantify the compound's purity and identify any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the definitive techniques for this purpose.[12][13]
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing triazolopyrazine compounds.[12] The choice of stationary phase (column) and mobile phase is critical. A C18 column is a robust starting point due to its versatility.[14] The basic nitrogen atoms in the triazolopyrazine ring can cause poor peak shape (tailing) on silica-based columns. This is mitigated by using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the basic sites, ensuring sharp, symmetrical peaks.[10][14] UHPLC offers significant advantages over traditional HPLC, including faster run times and higher resolution, which is crucial for separating closely eluting impurities.[15]
HPLC/UHPLC Method Development and Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose.[16][17] Method validation is a formal, documented process that demonstrates a method's reliability, and its parameters are defined by ICH guideline Q2(R2).[18][19][20]
Caption: Core parameters for analytical method validation.
Protocol: Purity Analysis by RP-UHPLC
-
Instrumentation & Columns:
-
System: UHPLC with a UV-Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD is essential for checking peak purity and developing methods.
-
Column: A good starting point is a high-quality C18 column (e.g., Acquity CSH C18, 2.1 x 100 mm, 1.7 µm).[14]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid provides protons to ensure good peak shape and is volatile, making it compatible with MS detection.[14]
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Increased temperature can improve peak shape for some compounds, such as N-nitroso derivatives which may exist as rotamers.[14]
-
Injection Volume: 1-5 µL.
-
UV Detection: Monitor at a wavelength of maximum absorbance (e.g., 254 nm) and collect full spectra (e.g., 210-400 nm) with the DAD.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
System Suitability Test (SST): Before running samples, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should typically be ≤ 2.0%.[19] This ensures the system is performing correctly.
-
Sample Analysis:
-
Prepare the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of ~0.5-1.0 mg/mL.
-
Inject and acquire the chromatogram. Purity is typically reported as area percent.
-
-
Method Validation: Once the method is developed, validate it according to ICH guidelines.[7] Key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. | Peak purity analysis (via DAD), no co-elution at the main peak. |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery for assay. |
| Precision (Repeatability & Intermediate) | Agreement between a series of measurements. | RSD ≤ 2.0% for assay. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or temperature are varied slightly. |
Table based on common industry practices and ICH Q2(R2) guidelines.[18][19]
Part 3: Definitive Structure and Solid-State Characterization
For drug development, understanding the three-dimensional structure and solid-state properties of an API is crucial as it can impact stability, solubility, and bioavailability.
Single Crystal X-Ray Diffraction
This is the gold standard technique for determining the absolute three-dimensional structure of a molecule, including its stereochemistry.
Expertise & Causality: Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. The resulting electron density map provides unambiguous evidence of atomic connectivity and spatial arrangement. This technique was used to confirm the structures of several novel antimalarial triazolopyrazines, resolving any ambiguity from NMR data.[2][8][11]
Protocol: Single Crystal X-Ray Analysis
-
Crystal Growth: This is a highly empirical process. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system (e.g., methanol, ethyl acetate/hexane). Other techniques include slow cooling or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data is collected as the crystal is rotated in the X-ray beam.[21]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding a model that includes bond lengths, bond angles, and torsion angles.[10] The final structure is often presented as a thermal ellipsoid plot (e.g., an ORTEP drawing).[8]
X-Ray Powder Diffraction (XRPD)
While single crystal analysis looks at one perfect crystal, XRPD analyzes the bulk powder, providing a fingerprint of the crystalline form (polymorph).
Expertise & Causality: Different polymorphs of the same API can have different physical properties. XRPD is essential for identifying and controlling the crystalline form throughout development and manufacturing. The diffraction pattern, a plot of intensity vs. diffraction angle (2θ), is unique to a specific crystal form.[22][23]
Protocol: Polymorph Screening by XRPD
-
Sample Preparation: Lightly pack a few milligrams of the bulk powder sample into the sample holder.
-
Data Collection: Place the sample in an XRPD instrument. Data is collected over a range of 2θ values (e.g., 5-45°).[23]
-
Data Analysis: Compare the resulting diffractogram to reference patterns of known polymorphs or the pattern calculated from single-crystal X-ray data. The presence of unique peaks or shifts in peak positions indicates a different crystalline form.[22]
Conclusion
The analytical characterization of triazolopyrazine compounds requires a sophisticated, multi-technique approach that is systematically applied and rigorously validated. By integrating data from NMR, HRMS, HPLC/UHPLC, and X-ray diffraction, scientists can build a comprehensive and reliable data package. This not only confirms the fundamental properties of the molecule but also ensures its quality, safety, and consistency, which are essential for advancing promising therapeutic candidates through the drug development pipeline. Adherence to established scientific principles and regulatory guidelines, such as those from the ICH, is the foundation of this critical process.[5][20]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique.
- ICH. (2023).
- IntuitionLabs. ICH Q2(R2)
-
Lum, K. Y., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
-
Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 241, 115978. [Link]
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- The University of Iowa.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- IVT Network. (2020).
- ResearchGate. (1972). The mass spectra of some s‐triazolo[4,3‐a]pyrazines.
- MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.
- MDPI. (2020).
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of[12][18][19]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- ResearchGate. (2025).
- MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- PubMed. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.
- Royal Society of Chemistry. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
-
MDPI. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[12][18][19]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies.
- Royal Society of Chemistry Publishing. (1971).
- ResearchGate. (2022). Piperazine (I) and triazolo-pyrazine (II) scaffolds.
-
Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[12][18][19]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- Google Patents. (2016).
- Google Patents. (2016).
- PubMed. (2013). Chromatographic methods for analysis of triazine herbicides.
- National Institutes of Health. (2020).
- U.S. Geological Survey. (1991).
- IJARST. (2023). QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY.
- Sci-Hub. (2008). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines.
- Semantic Scholar. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. ijarst.in [ijarst.in]
- 14. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. youtube.com [youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
- 21. mdpi.com [mdpi.com]
- 22. CN105503906A - Triazolo pyrazine derivative A crystal form and preparation method thereof - Google Patents [patents.google.com]
- 23. CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine Derivatives
Introduction: Unlocking the Therapeutic Potential of Triazolopyrazines
The 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1][2][3] Derivatives of this core have demonstrated a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in oncology.[4][5][6] Specifically, these compounds have shown promise as potent inhibitors of key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as c-Met and VEGFR-2.[7][8][9]
This guide provides a comprehensive suite of cell-based assays to rigorously evaluate the biological activity of novel 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivatives. The protocols herein are designed to be robust and reproducible, enabling researchers to characterize compound efficacy, elucidate mechanisms of action, and generate reliable data for drug discovery programs. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles that underpin each assay.
Foundational Assays: Assessing Cellular Viability and Cytotoxicity
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability. These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The choice of assay depends on the specific research question and the anticipated mechanism of action.
Colorimetric Viability Assays: MTT and XTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the metabolic activity of viable cells.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, or the XTT salt to a water-soluble formazan.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Rationale: These assays are often the first-line screening tools due to their simplicity, high-throughput nature, and cost-effectiveness.[10] They provide a rapid assessment of a compound's overall cytotoxic or cytostatic effects.
Workflow Diagram: MTT/XTT Assay
Caption: General workflow for MTT and XTT cell viability assays.
Protocol: MTT Cell Viability Assay [10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivatives. Remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Data Presentation: Sample IC₅₀ Values
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | A549 (Lung Cancer) | 48 | 1.25 |
| Derivative B | A549 (Lung Cancer) | 48 | 5.67 |
| Derivative C | MCF-7 (Breast Cancer) | 48 | 2.34 |
| Positive Control | MCF-7 (Breast Cancer) | 48 | 0.98 |
Mechanistic Assays: Unraveling the Mode of Action
Once the cytotoxic potential of the derivatives is established, the next critical step is to investigate the underlying mechanism of cell death. This involves assays that can distinguish between apoptosis (programmed cell death) and necrosis, and those that can identify effects on the cell cycle.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[15] Therefore, by co-staining with Annexin V and PI, it is possible to distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.[14][15]
Experimental Rationale: This assay provides a quantitative assessment of the mode of cell death induced by the compounds, which is crucial for understanding their therapeutic potential and potential side effects.
Workflow Diagram: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Apoptosis Assay [14][15][16][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivatives at their IC₅₀ concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14][15]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Apoptosis Induction by Derivative X
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Derivative X (1 µM) | 65.8 | 20.5 | 13.7 |
| Derivative X (5 µM) | 30.1 | 45.3 | 24.6 |
Cell Cycle Analysis: Propidium Iodide Staining
Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA double helix. The amount of PI fluorescence is directly proportional to the DNA content of the cell.[18] By analyzing the DNA content of a population of cells using flow cytometry, it is possible to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Experimental Rationale: This assay helps to determine if the compounds induce cell cycle arrest at a specific phase, which can provide valuable insights into their mechanism of action. For instance, many kinase inhibitors are known to cause G1 or G2/M arrest.
Workflow Diagram: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis by PI Staining [18][19][20][21]
-
Cell Treatment: Culture and treat cells with the compounds of interest as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[19][21]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A. The RNase treatment is essential to prevent the staining of double-stranded RNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution after Treatment with Derivative Y
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.3 | 25.1 | 14.6 |
| Derivative Y (2 µM) | 75.8 | 10.2 | 14.0 |
| Derivative Y (10 µM) | 82.1 | 5.6 | 12.3 |
Target-Specific Assays: Confirming Kinase Inhibition
Given that triazolopyrazine derivatives are often designed as kinase inhibitors, it is crucial to perform assays that directly measure their effect on specific kinase targets within the cellular context.[4][5]
Cell-Based Kinase Phosphorylation Assay
Principle: This assay measures the phosphorylation status of a specific downstream substrate of the target kinase.[22] Upon activation, a kinase phosphorylates its substrates. An inhibitor of the kinase will prevent this phosphorylation. The levels of the phosphorylated substrate can be quantified using various methods, such as Western blotting or ELISA-based assays (e.g., Meso Scale Discovery - MSD).[5]
Experimental Rationale: This assay provides direct evidence that the compound is hitting its intended target in a cellular environment, which is a critical step in validating its mechanism of action.[4][23]
Workflow Diagram: Kinase Phosphorylation Assay (ELISA-based)
Caption: General workflow for an ELISA-based kinase phosphorylation assay.
Protocol: Cell-Based Kinase Phosphorylation Assay (General)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivatives for a specified time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase's substrate.
-
ELISA/MSD: Use a plate-based immunoassay with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[5][24]
-
-
Data Analysis: Quantify the levels of the phosphorylated protein relative to the total protein.
Data Presentation: Inhibition of c-Met Phosphorylation by Derivative Z
| Compound | Concentration (nM) | % Inhibition of c-Met Phosphorylation |
| Derivative Z | 10 | 25.4 |
| Derivative Z | 50 | 68.9 |
| Derivative Z | 250 | 92.1 |
| Positive Control | 100 | 95.6 |
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the data generated, it is essential to validate the cell-based assays.[25][26][27][28]
Key Validation Parameters:
-
Specificity: The assay should specifically measure the intended biological activity.
-
Accuracy: The measured value should be close to the true value.
-
Precision: The assay should yield similar results upon repeated measurements.[28]
-
Linearity and Range: The assay should provide results that are directly proportional to the concentration of the analyte within a specific range.[28]
-
Robustness: The assay should be insensitive to small variations in experimental conditions.[27]
By adhering to these principles and protocols, researchers can confidently evaluate the therapeutic potential of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivatives and advance the most promising candidates in the drug discovery pipeline.
References
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Stetler-Stevenson, M., et al. (2016). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry Part B: Clinical Cytometry, 88(6), 347-354. Retrieved from [Link]
-
Patel, R., et al. (2023). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Bioorganic & Medicinal Chemistry, 94, 117469. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
Lee, S., & Cho, Y. (2014). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1170, 79-85. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
CellCarta. (n.d.). Validation of Cell-Based Fluorescence Assays: Practice Guidelines From the ICSH and ICCS - Part V - Assay Performance Criteria. Retrieved from [Link]
-
ScienceDirect. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Retrieved from [Link]
-
PLOS ONE. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
QxMD. (n.d.). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of[4][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
-
Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[4][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[4][10]triazolo[4,3-a]pyrazine. Retrieved from [Link]
Sources
- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. | Read by QxMD [read.qxmd.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. assaygenie.com [assaygenie.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. reactionbiology.com [reactionbiology.com]
- 23. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 24. caymanchem.com [caymanchem.com]
- 25. Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for In Vitro Testing of Triazolo[4,3-a]pyrazine Compounds Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Triazolo[4,3-a]pyrazines in Oncology
The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] In recent years, derivatives of this core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2] Many triazolo[4,3-a]pyrazine compounds have been investigated as inhibitors of key oncogenic kinases such as c-Met and VEGFR-2, making them promising candidates for targeted cancer therapy.[3][4] The development of small-molecule kinase inhibitors represents a paradigm shift in oncology, moving away from non-specific cytotoxic agents towards targeted therapies with potentially higher efficacy and fewer side effects.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel triazolo[4,3-a]pyrazine compounds for their anti-cancer properties. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic assessment of a compound's cytotoxicity, its effect on apoptosis, and its impact on the cell cycle. By following these standardized methods, researchers can generate reliable data to inform structure-activity relationships (SAR), guide lead optimization, and support go/no-go decisions in the drug discovery pipeline.[5]
Part 1: Foundational Assays for Cytotoxicity and Cell Viability
A crucial first step in evaluating any potential anti-cancer agent is to determine its cytotoxic or cytostatic effects on cancer cell lines.[5] This is typically achieved by measuring cell viability or proliferation after a defined period of exposure to the test compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[5]
Selecting Appropriate Cancer Cell Lines
The choice of cancer cell lines is critical and should be guided by the putative mechanism of action of the triazolo[4,3-a]pyrazine compounds. Since many compounds of this class are kinase inhibitors, it is rational to select cell lines with known dependencies on specific kinase signaling pathways.[2][6] A panel of cell lines from diverse tissue origins is recommended to assess the breadth of a compound's activity.[5]
Recommended Cell Lines for Initial Screening:
-
A549 (Human Lung Carcinoma): A widely used cell line in cancer research, known for its robustness.[7][8][9] Some studies have successfully evaluated triazolo[4,3-a]pyrazine derivatives against A549 cells.[3][4]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line.[10] It has been used in the evaluation of various pyrazolo-triazine compounds.[3][4][11]
-
HeLa (Human Cervical Carcinoma): One of the oldest and most commonly used human cell lines.[3][4]
-
PC-3 (Human Prostate Adenocarcinoma): A common model for prostate cancer.[11][12]
-
HCT116 (Human Colon Carcinoma): A well-established model for colorectal cancer.[5]
Cell Culture and Maintenance
Proper cell culture technique is paramount to obtaining reproducible results. Each cell line has specific requirements for growth media and passaging.
General Protocol for Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. For example, A549 cells are typically grown in F-12K Medium with 10% FBS.[8] MCF-7 cells are often cultured in Eagle's MEM with 10% FBS and insulin.[10]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculture the cells when they reach 70-90% confluency to maintain them in the exponential growth phase.[9][10]
-
For subculturing, wash the cells with phosphate-buffered saline (PBS) and detach them using a trypsin-EDTA solution.[9][10]
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium before seeding into new flasks.[9][10]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the triazolo[4,3-a]pyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[14]
| Parameter | Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [14] |
| Incubation Time (Compound) | 48 - 72 hours | [14] |
| MTT Concentration | 0.5 mg/mL (final) | |
| Absorbance Wavelength | 550 - 600 nm |
Part 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of a compound is established, the next step is to investigate its mechanism of action. Many anti-cancer drugs induce cell death through apoptosis (programmed cell death) or by causing cell cycle arrest.[5]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is a standard method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[18]
Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with the triazolo[4,3-a]pyrazine compound at concentrations around its IC50 value for 24-48 hours. Include a positive control (e.g., a known apoptosis inducer) and a negative (vehicle) control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[16]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19] Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints. Propidium iodide (PI) is used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is directly proportional to the DNA content.[19][20]
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[20][21] The cells can be stored at 4°C for at least 30 minutes or longer.[20]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[22] Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5][21]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the fluorescence intensity of PI.[20] The resulting DNA histogram can be analyzed using modeling software to quantify the percentage of cells in each phase of the cell cycle.[20]
Part 3: Visualizing the Experimental Workflow and Potential Signaling Pathway
To provide a clear overview of the experimental process and the potential mechanism of action of triazolo[4,3-a]pyrazine compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro testing.
Caption: Potential signaling pathway inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of triazolo[4,3-a]pyrazine compounds as potential anti-cancer agents. By systematically evaluating their effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into their potency and mechanism of action. This information is essential for advancing promising compounds through the drug discovery and development pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[16][20]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Discovery of[16][20]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
MDPI. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Retrieved from [Link]
-
ResearchGate. (2023). Identification of[16][20]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. Retrieved from [Link]
-
PubMed Central. (2022). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. Retrieved from [Link]
-
PubMed. (2023). Identification of[16][20]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. Retrieved from [Link]
-
NTRC. (2024). [Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors. Retrieved from [Link]
-
PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
PubMed Central. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][16][20]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]
-
Cancer Research. (2010). Abstract P2-19-05: Inhibitor Screening Utilizing Human Kinase Multiplex Arrays. Retrieved from [Link]
-
ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]
-
ACS Publications. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
-
University of Washington. (2010). SOP: Propagation of A549 Human Lung Carcinoma Epithelial Cells. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Cytotoxic activity of some Pyrazolo[4,3-e][16][20]Triazines against human cancer cell lines. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
-
PubMed Central. (2022). The activity of pyrazolo[4,3-e][16][20]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][16][20]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors - Oncolines B.V. [oncolines.com]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. nanopartikel.info [nanopartikel.info]
- 10. mcf7.com [mcf7.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for the Antimalarial Activity Screening of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Privileged Scaffold for Novel Antimalarials
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous search for new chemotherapeutics with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a promising framework in antimalarial drug discovery.[1][2] This nitrogen-rich heterocyclic system has been the focus of significant research, including efforts by the Open Source Malaria (OSM) consortium, yielding compounds with potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2]
Analogs of the triazolo[4,3-a]pyrazine class are believed to exert their antimalarial effect through the disruption of ion homeostasis in the parasite, potentially by inhibiting the P. falciparum cation-transporting P-type ATPase 4 (PfATP4).[1] PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium concentrations within the parasite, and its absence in mammals makes it an attractive and selective drug target.[1]
This document provides a comprehensive guide for the synthesis and evaluation of a specific subset of these compounds: 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine analogs . The introduction of halogen atoms, such as bromine and chlorine, at specific positions of the heterocyclic core can significantly modulate the physicochemical properties and biological activity of the resulting molecules. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this targeted library of potential antimalarial agents.
PART 1: Synthesis of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine Analogs
The following is a plausible synthetic route for the generation of 6-bromo-8-chloro-triazolo[4,3-a]pyrazine analogs, constructed from established synthetic methodologies for related heterocyclic systems.
Materials and Reagents
-
2,3-dichloropyrazine
-
Hydrazine hydrate
-
Triethyl orthoformate
-
Substituted benzoic acids (for analog diversification)
-
Thionyl chloride or Oxalyl chloride
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Anhydrous solvents (Ethanol, Dichloromethane (DCM), Acetonitrile, 1,4-Dioxane)
-
Bases (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Acids (e.g., Hydrochloric acid)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and visualization reagents (e.g., UV light, iodine)
Synthetic Protocol
Step 1: Synthesis of 2-chloro-3-hydrazinopyrazine
-
To a solution of 2,3-dichloropyrazine (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-hydrazinopyrazine.
Step 2: Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine
-
Suspend 2-chloro-3-hydrazinopyrazine (1 equivalent) in triethyl orthoformate (5-10 equivalents).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
The resulting crude 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine can be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 3-substituted-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine Analogs
This step introduces diversity at the 3-position of the triazolo ring.
-
To a solution of a desired substituted benzoic acid (1.2 equivalents) in anhydrous DCM, add thionyl chloride or oxalyl chloride (1.5 equivalents) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-3 hours to form the corresponding acid chloride.
-
In a separate flask, dissolve 2-chloro-3-hydrazinopyrazine (1 equivalent) in anhydrous DCM and add triethylamine (2.5 equivalents).
-
Cool the solution to 0°C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting acyl hydrazide intermediate is then cyclized by heating in a high-boiling point solvent like 1,4-dioxane or by using a dehydrating agent like phosphorus oxychloride.
-
Purify the final 3-substituted-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine analogs by column chromatography.
Step 4: Bromination to yield 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine Analogs
-
Dissolve the 3-substituted-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine analog (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN (0.1 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Upon completion, cool the reaction mixture and wash with saturated sodium thiosulfate solution to quench any remaining bromine.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the final 6-bromo-8-chloro-triazolo[4,3-a]pyrazine analogs by column chromatography on silica gel.
PART 2: In Vitro Antimalarial Activity Screening
The following protocol details a standardized method for assessing the in vitro antimalarial activity of the synthesized compounds against P. falciparum using the SYBR Green I-based fluorescence assay.
Materials and Reagents
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well black, clear-bottom microplates
-
Standard antimalarial drugs for positive controls (e.g., Chloroquine, Artemisinin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
In Vitro Screening Protocol
-
Parasite Culture Maintenance: Maintain continuous cultures of P. falciparum in human erythrocytes at 37°C in a controlled gas environment.[4] Synchronize parasite cultures to the ring stage for consistent assay results.
-
Compound Plate Preparation:
-
Prepare stock solutions of the synthesized analogs and control drugs in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium in a separate 96-well plate.
-
Transfer the diluted compounds to the final 96-well black, clear-bottom assay plates.
-
-
Assay Initiation:
-
Prepare a parasite culture suspension with a final parasitemia of 0.5% and a hematocrit of 2%.
-
Add the parasite suspension to each well of the compound-containing plate.
-
Include parasite-only (negative control) and uninfected erythrocyte (background) wells.
-
-
Incubation: Incubate the assay plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining:
-
Prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution of the stock.
-
After incubation, add the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Reading: Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the negative control (parasites with no drug).
-
Calculate the 50% inhibitory concentration (IC₅₀) for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of In Vitro Screening Workflow
Caption: Workflow for the in vitro antimalarial activity screening using the SYBR Green I assay.
PART 3: In Vivo Efficacy Assessment
The following protocol outlines a standard 4-day suppressive test in a murine model to evaluate the in vivo efficacy of promising compounds identified from the in vitro screen.
Materials and Reagents
-
Plasmodium berghei ANKA strain
-
Female Swiss albino mice (6-8 weeks old)
-
Vehicle for compound administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope slides
-
Standard animal handling and dosing equipment
In Vivo Efficacy Protocol
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Parasite Inoculation:
-
Infect donor mice with P. berghei.
-
On the day of the experiment, collect blood from a donor mouse with a rising parasitemia and dilute it in an appropriate buffer.
-
Inoculate experimental mice intraperitoneally with 1 x 10⁷ infected red blood cells.
-
-
Compound Administration:
-
Randomly divide the infected mice into groups (typically 5 mice per group): vehicle control, positive control (chloroquine), and test compound groups at various doses.
-
Two to four hours post-infection (Day 0), administer the first dose of the test compounds and controls orally or intraperitoneally.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Parasitemia_control - Parasitemia_treated) / Parasitemia_control] x 100
-
The effective dose that reduces parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be determined by plotting the percentage of inhibition against the compound dose.
-
Visualization of In Vivo Screening Workflow
Caption: Workflow for the in vivo 4-day suppressive test in a P. berghei mouse model.
PART 4: Data Presentation and Interpretation
In Vitro Activity and Cytotoxicity Data
| Compound ID | Substitution at 3-position | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum Dd2 IC₅₀ (µM) | HEK293 Cytotoxicity IC₅₀ (µM) | Selectivity Index (SI)¹ |
| BCTP-1 | -H | Data to be generated | Data to be generated | >50 | Calculate |
| BCTP-2 | -Phenyl | Data to be generated | Data to be generated | >50 | Calculate |
| BCTP-3 | -4-Fluorophenyl | Data to be generated | Data to be generated | >50 | Calculate |
| BCTP-4 | -4-Chlorophenyl | Data to be generated | Data to be generated | >50 | Calculate |
| BCTP-5 | -4-Methoxyphenyl | Data to be generated | Data to be generated | >50 | Calculate |
| Chloroquine | N/A | ~0.02 | ~0.2 | >100 | >5000 (for 3D7) |
¹Selectivity Index (SI) = IC₅₀ in HEK293 cells / IC₅₀ in P. falciparum 3D7. A higher SI value indicates greater selectivity for the parasite.
In Vivo Efficacy Data
| Compound ID | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | % Parasite Growth Inhibition |
| Vehicle Control | 0 | Data to be generated | 0 |
| Chloroquine | 10 | Data to be generated | Data to be generated |
| BCTP-X | 25 | Data to be generated | Data to be generated |
| BCTP-X | 50 | Data to be generated | Data to be generated |
| BCTP-X | 100 | Data to be generated | Data to be generated |
PART 5: Mechanistic Insights and Target Validation
The primary hypothesized target for triazolo[4,3-a]pyrazine antimalarials is PfATP4.[1] Inhibition of this sodium pump leads to a rapid influx of Na⁺ ions, disrupting the parasite's internal ion balance and leading to cell death.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action involving the inhibition of PfATP4.
Further studies to validate this mechanism could include:
-
Thermal Shift Assays: To demonstrate direct binding of the compounds to recombinant PfATP4.
-
Ion-Selective Electrode Measurements: To directly measure changes in intracellular sodium concentration in parasites upon compound treatment.
-
Generation of Resistant Mutants: Selection for resistant parasites and sequencing of the pfatp4 gene to identify mutations that confer resistance.
References
-
Zagórska, A., & Jaromin, A. (2023). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry, 23(1), 1-12. [Link]
-
Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107–114. [Link]
-
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]
Sources
Troubleshooting & Optimization
Optimizing Suzuki-Miyaura coupling with 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
iyaura Coupling with 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine. This nitrogen-rich heterocyclic scaffold is a valuable building block in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs.
I. Frequently Asked Questions (FAQs)
Q1: Which halogen on 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine is more reactive in a Suzuki-Miyaura coupling?
A1: The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki-Miyaura conditions.[1][2][3] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.[1] This inherent reactivity difference allows for selective coupling at the 6-position (bromine) while leaving the 8-position (chlorine) intact for subsequent transformations.
Q2: My reaction is not proceeding. What are the most common reasons for failure with this substrate?
A2: Failure to initiate the reaction with 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine often stems from a few key factors:
-
Catalyst Deactivation: The nitrogen atoms in the triazolopyrazine ring system can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5][6][7][8]
-
Inefficient Oxidative Addition: While the C-Br bond is more reactive, the overall electron-deficient nature of the heterocyclic system can still make oxidative addition challenging.[9][10][11]
-
Poor Reagent Quality: Degradation of the boronic acid/ester, impure solvents, or an inactive catalyst can all lead to reaction failure.
-
Inadequate Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and promote side reactions like boronic acid homocoupling.[9]
Q3: I am observing significant amounts of a homocoupled byproduct from my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[9] It is primarily caused by the presence of Pd(II) species, which can arise from an incompletely reduced Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by residual oxygen.[9] To minimize this, ensure thorough degassing of your reaction mixture and solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Q4: Can I perform a double Suzuki-Miyaura coupling on both the bromo and chloro positions?
A4: Yes, it is possible to perform a sequential, one-pot, or stepwise double coupling. However, the conditions required to react the less reactive C-Cl bond are typically more forcing (e.g., higher temperatures, stronger bases, and more specialized catalyst systems). You will need to carefully select a catalyst and ligand combination that is robust enough to facilitate oxidative addition to the C-Cl bond after the initial C-Br coupling.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki-Miyaura coupling of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Catalyst/Ligand Issues: • Inactive Pd(0) catalyst. • Catalyst poisoning by the nitrogen-rich heterocycle. • Inappropriate ligand choice. | Catalyst/Ligand Optimization: • Use a fresh, high-quality Pd catalyst. Consider a pre-catalyst that is readily reduced to Pd(0) in situ. • Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to protect the Pd center and facilitate oxidative addition.[5][9][12][13] • Screen a panel of catalysts and ligands to identify the optimal combination for your specific boronic acid. |
| Base and Solvent Problems: • Incorrect base strength or poor solubility. • Inappropriate solvent choice. | Base and Solvent Screening: • Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[9][13][14] The choice of base can significantly impact the reaction outcome. • Ensure the chosen solvent (e.g., dioxane, THF, toluene, DMF) is anhydrous and properly degassed.[9][14] A small amount of water is often beneficial, but excess water can lead to side reactions. | |
| Significant Side Product Formation | Protodeboronation: • The boronic acid is being replaced by a hydrogen atom. | Protect the Boronic Acid: • Use the corresponding boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable.[6][9] • Minimize the amount of water in the reaction and consider using an anhydrous base if the problem persists. |
| Dehalogenation: • The bromine or chlorine atom is being replaced by a hydrogen atom. | Optimize Reaction Conditions: • This can be caused by certain impurities or catalyst decomposition pathways. Ensure high-purity starting materials and a robust catalyst system. • Lowering the reaction temperature may help if thermal decomposition is suspected. | |
| Difficulty with Purification | Residual Palladium: • The final product is contaminated with palladium. | Palladium Scavenging: • After the reaction, consider stirring the crude mixture with a palladium scavenger (e.g., silica-based scavengers, activated carbon) before workup and chromatography. |
| Emulsion during Workup: • Difficulty in separating the organic and aqueous layers. | Improve Phase Separation: • Add brine to the aqueous layer to increase its ionic strength. • If the product is sufficiently non-polar, consider switching to a less polar extraction solvent. |
III. Experimental Protocols & Methodologies
General Protocol for Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To an oven-dried reaction vessel, add 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if required.
-
Inert Atmosphere: Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
IV. The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine, forming a Pd(II) complex.[14][15][16] This is typically the rate-determining step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the Pd(II) complex, displacing the halide.[12][14][15]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14][15][16]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
American Chemical Society Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
American Chemical Society Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Organic-Chemistry.org. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
American Chemical Society Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
American Chemical Society Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[9][12][15]triazolo[4,3-a]pyrazine. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
Common side reactions in the synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
Technical Support Center: Synthesis of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine
Welcome to the technical support guide for the synthesis of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic scaffold in their work. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, ensuring a high-yield, high-purity synthesis is paramount.[4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles for triazolopyrazine synthesis.[5][6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, focusing on the underlying chemical principles.
Q1: What is the general synthetic strategy for forming the triazolo[4,3-a]pyrazine core?
A1: The most common and efficient method involves a two-step sequence starting from a dihalopyrazine.
-
Nucleophilic Aromatic Substitution (SNAr): A suitably substituted 2,3-dihalopyrazine is treated with hydrazine hydrate. The hydrazine displaces one of the halides (typically the more activated one) to form a hydrazinopyrazine intermediate.
-
Annulation/Cyclization: The hydrazinopyrazine intermediate is then cyclized with a one-carbon electrophile (e.g., triethyl orthoformate, formic acid) to form the fused triazole ring. This reaction proceeds via condensation and subsequent intramolecular cyclization with dehydration.
Q2: Why is the reaction sequence selective? Which chlorine is displaced first?
A2: The selectivity of the initial hydrazine substitution on a precursor like 2,3-dichloro-5-bromopyrazine is dictated by the electronic environment of the pyrazine ring. The chlorine at the C2 position is generally more electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogens and the other halogens, making it more susceptible to nucleophilic attack by hydrazine.
Q3: What are the critical parameters to control during the reaction?
A3: Several parameters are crucial for success:
-
Temperature Control: The initial hydrazinolysis is often exothermic and should be controlled to prevent runaway reactions and the formation of side products. The subsequent cyclization step may require heating to drive the reaction to completion.
-
Stoichiometry: A slight excess of hydrazine can ensure full conversion of the starting material, but a large excess can lead to di-substitution or purification difficulties. Precise stoichiometry of the cyclizing agent is also critical.
-
Moisture Control: Anhydrous conditions are highly recommended, especially during the cyclization step, as water can hydrolyze the chloro-substituent on the pyrazine ring or interfere with the condensation reaction.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific issues encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause A: Incomplete Hydrazinolysis. The first step to form the hydrazinopyrazine intermediate did not go to completion.
-
Suggested Solution: Monitor the first step by TLC or LC-MS to confirm the consumption of the starting dihalopyrazine. If the reaction is stalled, consider increasing the reaction time or temperature moderately (e.g., from 0 °C to room temperature). Ensure the hydrazine hydrate used is of good quality.
-
-
Potential Cause B: Incomplete Cyclization. The hydrazinopyrazine intermediate formed but failed to cyclize.
-
Suggested Solution: This is a common issue. Increase the temperature of the cyclization step (reflux is often necessary). Ensure the cyclizing agent (e.g., triethyl orthoformate) is not hydrolyzed; use a fresh bottle. The addition of an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can promote the condensation and ring closure.
-
-
Potential Cause C: Degradation of Starting Material or Product. The reaction conditions may be too harsh.
-
Suggested Solution: If you suspect degradation (indicated by the formation of a dark tar-like substance), reduce the reaction temperature and/or shorten the reaction time. Ensure an inert atmosphere (N2 or Ar) is maintained throughout the process.
-
Problem 2: Presence of a Major Impurity with a Similar Mass
-
Potential Cause A: Formation of the[1][2][3]triazolo[1,5-a]pyrazine Regioisomer. This is a significant and frequently encountered side reaction. The cyclization can proceed through a different nitrogen atom of the hydrazine moiety, leading to a structural isomer.
-
Suggested Solution: The formation of this isomer is highly dependent on the reaction conditions, particularly the pH. Cyclization under acidic conditions (e.g., using formic acid or with an acid catalyst) typically favors the desired [4,3-a] isomer. Cyclization under neutral or basic conditions can increase the proportion of the [1,5-a] isomer. Careful control of the cyclization conditions is key. Purification via column chromatography is often required to separate these isomers.
-
-
Potential Cause B: Dimer Formation. One molecule of hydrazine may react with two molecules of the dihalopyrazine, leading to a high molecular weight impurity.
-
Suggested Solution: This is often caused by poor mixing or incorrect stoichiometry. Ensure the hydrazine is added slowly and controllably (e.g., dropwise) to a well-stirred solution of the pyrazine precursor. Using a slight excess of hydrazine relative to the pyrazine can also suppress dimerization.
-
Problem 3: Presence of an Impurity with Loss of a Chlorine Atom
-
Potential Cause: Hydrolysis of the Chloro Group. The chloro group on the pyrazine ring has been substituted by a hydroxyl group, forming a hydroxypyrazine or pyrazinone species.
-
Suggested Solution: This is almost always due to the presence of water. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under a dry, inert atmosphere. If the impurity is still observed, consider purifying the solvents before use.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common synthesis issues.
Caption: A troubleshooting flowchart for the synthesis of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Part 3: Experimental Protocol & Data
This section provides a representative, step-by-step protocol for the synthesis.
Synthesis Pathway
Caption: General two-step synthesis pathway for the target compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-Bromo-5-chloro-6-hydrazinopyrazine
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,3-dichloro-5-bromopyrazine (1.0 eq) and ethanol (10 mL per 1 g of pyrazine).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add hydrazine monohydrate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine
-
Combine the crude 2-bromo-5-chloro-6-hydrazinopyrazine (1.0 eq) and triethyl orthoformate (5-10 eq, acting as both reagent and solvent).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux (approx. 140-150 °C) for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.
-
Once complete, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Potential Side Reaction: Isomer Formation
As mentioned, the formation of the [1,5-a] isomer is a key side reaction. The mechanism below illustrates how this can occur.
Caption: Competing cyclization pathways leading to the desired [4,3-a] and isomeric [1,5-a] products.
Expected Results & Data
The following table summarizes typical outcomes for this synthesis. Actual results may vary based on scale and specific laboratory conditions.
| Parameter | Expected Value | Notes |
| Overall Yield | 60-80% | Based on the starting dihalopyrazine. |
| Purity (Crude) | 85-95% | Major impurity is often the [1,5-a] isomer. |
| Purity (Purified) | >98% | After recrystallization or chromatography. |
| Appearance | Off-white to light yellow solid | Darker colors may indicate impurities. |
| 1H NMR | Expect characteristic signals for the two aromatic protons on the pyrazine and triazole rings. | Confirm structure and isomer ratio. |
| LC-MS | Confirm expected mass (C₅H₂BrClN₄, MW: 233.45 g/mol ) and purity. |
References
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH.
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Available at: [Link]
-
6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine - MySkinRecipes. Available at: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Available at: [Link]
Sources
- 1. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempap.org [chempap.org]
- 3. preprints.org [preprints.org]
- 4. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Troubleshooting Guide for triazolo[4,3-a]pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4] Its synthesis, while conceptually straightforward, can present several challenges in practice. This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this important heterocyclic system.
I. Understanding the Core Synthesis: A Mechanistic Overview
The most prevalent synthetic routes to the triazolo[4,3-a]pyrazine core involve the cyclization of a hydrazinopyrazine intermediate. This can be achieved through various methods, each with its own set of advantages and potential pitfalls. A common strategy involves the reaction of a 2-chloropyrazine with hydrazine to form 2-hydrazinopyrazine, followed by cyclization with a suitable one-carbon synthon.
A frequently employed method involves the reaction of 2-hydrazinopyrazine with an orthoester, such as triethyl orthoformate, or an acid chloride, followed by dehydrative cyclization.[5] Another approach utilizes the reaction with cyanogen bromide or similar reagents.
A multistep synthetic route to a key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, involves the reaction of ethyl trifluoroacetate with hydrazine hydrate, followed by reaction with chloroacetyl chloride. The resulting intermediate is then cyclized using phosphorus oxychloride to form an oxadiazole, which is subsequently ring-opened and cyclized with ethylenediamine to yield the desired triazolopyrazine scaffold.[6]
Caption: Troubleshooting workflow for low product yield.
FAQ 2: Formation of Unexpected Side Products
Question: My reaction is producing significant amounts of an unknown impurity. How can I identify and prevent its formation?
Answer: The formation of side products is a frequent challenge, often arising from competing reaction pathways.
-
Pillar of Causality: Competing Reactions
-
Dimerization of Hydrazinopyrazine: Under certain conditions, 2-hydrazinopyrazine can undergo self-condensation or react with the starting chloropyrazine to form dimeric impurities. This is more likely if the cyclizing agent is added too slowly or at an inappropriate temperature.
-
Incomplete Cyclization: The intermediate N-acylhydrazinopyrazine may be stable under the reaction conditions and fail to cyclize completely. This can be addressed by increasing the reaction temperature or time, or by using a more effective dehydrating agent.
-
Ring Opening of the Triazole: In some cases, the triazole ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh basic or acidic conditions.
-
Disproportionation Reactions: Radical approaches to functionalization have been noted to generate side products through disproportionation reactions. [2][7]
-
-
Identification and Prevention:
-
Characterization: Isolate the major impurity by chromatography and characterize it using spectroscopic methods (NMR, MS). This will provide crucial information about its structure and how it might have formed.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to observe the formation of intermediates and side products over time. This can help identify the point at which the impurity is formed.
-
Temperature Control: The formation of some side products is highly temperature-dependent. Running the reaction at a lower temperature may favor the desired pathway. For example, some reactions are initiated at 0°C and then allowed to warm to room temperature. [8] * Order of Addition: The order in which reagents are added can significantly impact the outcome. For instance, adding the hydrazine slowly to the chloropyrazine may minimize the formation of dimeric byproducts.
-
FAQ 3: Difficulty with Product Purification
Question: I am struggling to purify my triazolo[4,3-a]pyrazine derivative. What are the best methods?
Answer: Purification can be challenging due to the polar nature of the triazolopyrazine core and potential similarities in polarity between the product and impurities.
-
Pillar of Causality: Physicochemical Properties
-
Polarity: The nitrogen-rich heterocyclic core makes these compounds relatively polar. This can lead to tailing on silica gel chromatography.
-
Solubility: Solubility can be an issue, particularly for unsubstituted or minimally substituted analogs.
-
-
Purification Strategies:
| Method | Application | Key Considerations |
| Crystallization | High-purity final product | Screen a variety of solvents and solvent mixtures. Seeding with a small crystal of pure product can be beneficial. |
| Column Chromatography | Separation of closely related impurities | Use a gradient elution system. A small amount of a basic modifier (e.g., triethylamine) in the eluent can help reduce tailing on silica gel. Reversed-phase chromatography may be a good alternative for highly polar compounds. |
| Acid-Base Extraction | Removal of non-basic impurities | The basic nitrogens in the triazolopyrazine ring allow for extraction into an acidic aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
III. Experimental Protocols: A Validated Starting Point
The following protocols are based on established literature procedures and provide a solid foundation for your synthetic efforts.
Protocol 1: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine Hydrochloride
[9] This three-step procedure is a common route to a key intermediate.
-
Step 1: Synthesis of 2-Hydrazinopyrazine
-
To a solution of ethanol and hydrazine hydrate, slowly add 2-chloropyrazine.
-
Adjust the pH to 6 and stir at 60-61°C.
-
After the reaction is complete, remove impurities to obtain 2-hydrazinopyrazine.
-
-
Step 2: Formation of the Acylhydrazide Intermediate
-
In chlorobenzene, add trifluoroacetic anhydride followed by the 2-hydrazinopyrazine from Step 1.
-
Heat the mixture and add methanesulfonic acid.
-
Reflux to distill off trifluoroacetic acid.
-
After the reaction, concentrate under reduced pressure.
-
Adjust the pH to 12 and separate the organic phase.
-
-
Step 3: Cyclization and Reduction
-
In a high-pressure kettle under a nitrogen atmosphere, combine the product from Step 2 with palladium on carbon in ethanol.
-
Hydrogenate at approximately 4 bar pressure.
-
Filter, wash, and concentrate the reaction mixture.
-
Treat the residue with an ethanol solution of hydrogen chloride to precipitate the hydrochloride salt.
-
Filter, wash, and dry the product.
-
Protocol 2: General Procedure for Cyclization using a Dehydrating Agent
[6] This protocol describes the cyclization of an N-acylhydrazide intermediate.
-
Dissolve the N-acylhydrazide intermediate in a suitable solvent such as acetonitrile.
-
Add a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture at reflux (e.g., 80°C) for an extended period (e.g., 24 hours).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
IV. References
-
Hu, Z., Dong, H., Si, Z., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules, 26(9), 2421. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). ResearchGate. [Link]
-
Hu, Z., Dong, H., Si, Z., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 863391. [Link]
-
Synthesis ofT[1][2][3]riazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. (2005). Organic Letters, 7(22), 4999-5002. [Link]
-
Jethava, D. J., Borad, M. A., Bhoi, M. N., Acharya, P. T., Bhavsar, Z. A., & Patel, H. D. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry, 13(12), 8532-8591. [Link]
-
Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of Halogenated Triazolopyrazines
A Guide for Researchers and Drug Development Professionals
Introduction
Halogenated triazolopyrazines are a class of nitrogen-containing heterocyclic compounds integral to medicinal chemistry and drug discovery.[1] Their unique structure imparts specific pharmacological activities, but the presence of both the triazolopyrazine core and halogen substituents introduces specific stability challenges. Ensuring the chemical integrity of these compounds is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals.[2]
This guide provides a comprehensive technical resource for researchers, addressing common questions and troubleshooting issues related to the stability and storage of halogenated triazolopyrazines. The principles and protocols described herein are grounded in established chemical stability testing guidelines.[2][3]
Section 1: Frequently Asked Questions (FAQs) - General Storage and Handling
Q1: What are the ideal storage conditions for solid halogenated triazolopyrazines?
A1: As a default, solid halogenated triazolopyrazines should be stored in a freezer at -20°C.[4] The container should be tightly sealed, opaque to protect from light, and purged with an inert gas like argon or nitrogen before sealing. This combination of conditions mitigates the primary risks of degradation: hydrolysis from atmospheric moisture, photodecomposition from light, and oxidation.[2][4]
Causality:
-
Low Temperature (-20°C): Drastically slows down the kinetics of most chemical degradation reactions.
-
Inert Atmosphere (Argon/Nitrogen): Displaces oxygen, preventing oxidative degradation of the electron-rich heterocyclic ring.[5][6][7]
-
Light Protection (Opaque Vials): The aromatic triazolopyrazine core can absorb UV and visible light, leading to photochemical degradation. Halogen substituents can also be susceptible to photolytic cleavage.[8][9]
-
Moisture Protection (Tightly Sealed): Prevents hydrolysis of the triazolopyrazine ring or potential displacement of the halogen substituent.[3]
Q2: How should I handle the compound when taking it out of the freezer?
A2: Before opening the container, you must allow it to warm to room temperature completely.[4] This typically takes 20-30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, introducing water and compromising the stability of the remaining stock.[4]
Q3: Can I store solutions of halogenated triazolopyrazines? If so, how?
A3: Storing solutions is generally not recommended for long periods. If necessary, prepare solutions fresh. For short-term storage (1-2 weeks), use a high-purity, anhydrous solvent (e.g., DMSO, DMF), store at -20°C or -80°C in a tightly capped vial with minimal headspace, and protect from light. The stability in solution is highly compound- and solvent-dependent.
Causality:
-
Solvent Reactivity: Protic solvents (e.g., methanol, water) can participate in hydrolytic or solvolysis reactions.
-
Increased Molecular Mobility: In solution, reactant molecules have greater freedom of movement, increasing the rate of degradation compared to the solid state.
Q4: My halogenated triazolopyrazine has changed color (e.g., from white to yellow/brown). What does this mean?
A4: Color change is a strong visual indicator of chemical degradation. The formation of conjugated or polymeric impurities often leads to discoloration. The compound should not be used in experiments where precise concentration and purity are critical. You should re-purify the compound if possible or obtain a fresh batch.
Section 2: Troubleshooting Guide - Investigating Compound Degradation
This section addresses specific experimental issues that may arise from compound instability.
Q5: I'm seeing an unexpected loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
A5: Yes, this is a classic sign of compound degradation. If the active pharmaceutical ingredient (API) degrades, its effective concentration decreases, leading to lower-than-expected activity.[2]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent assay results.
Q6: My LC-MS analysis shows new peaks that weren't there when I first received the compound. What are they?
A6: These new peaks are likely degradation products. The identity of these products can provide clues to the degradation pathway.
Data Interpretation Table:
| Observation (Mass Spectrometry) | Potential Degradation Pathway | Probable Cause |
| M+16 peak | Oxidation | Exposure to air/oxygen.[5][6][7] |
| M-Halogen+OH peak | Hydrolysis / Nucleophilic Substitution | Exposure to moisture.[3][10] |
| M-Halogen+H peak | Reductive Dehalogenation | Photodegradation or reaction with reducing agents.[11] |
| Dimer peaks (approx. 2xM) | Photodegradation / Radical Reactions | Exposure to light, especially UV.[11] |
Q7: I suspect my compound is degrading during my experiment. How can I test this?
A7: You can perform a forced degradation study.[2][12] This involves intentionally exposing your compound to harsh conditions to rapidly identify its vulnerabilities. This is a crucial step in pharmaceutical development to understand intrinsic stability.[2]
Section 3: Protocols for Stability Assessment
Protocol 1: Purity Assessment by HPLC
This protocol provides a self-validating system to check the purity of a compound batch against a reference.
-
Prepare a Reference Standard: Use a freshly opened vial or a batch with confirmed >99% purity. Dissolve in an appropriate solvent (e.g., Acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Prepare the Test Sample: Dissolve the suspect compound in the same solvent to the same concentration.
-
HPLC Analysis:
-
Inject both samples onto a suitable C18 reverse-phase HPLC column.
-
Run a gradient method (e.g., 5-95% Acetonitrile in water with 0.1% formic acid) over 15-20 minutes.
-
Monitor with a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or λmax).
-
-
Data Analysis:
-
Compare the chromatograms. The retention time of the main peak in the test sample should match the reference standard.
-
Calculate the purity of the test sample by dividing the peak area of the main peak by the total area of all peaks.
-
Trustworthiness Check: A significant decrease in the main peak area and the appearance of new, earlier-eluting (more polar) peaks in the test sample is a strong indication of degradation.
-
Protocol 2: Basic Forced Degradation Study
This protocol helps identify the primary degradation pathways.[2][12]
-
Sample Preparation: Prepare four separate solutions of your compound (e.g., 0.5 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions:
-
Hydrolytic (Acid): Add 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Hydrolytic (Base): Add 0.1 M NaOH. Incubate at 40°C for 24 hours.
-
Oxidative: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.[13]
-
Photolytic: Expose the solution to a calibrated light source providing both UV and visible light, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours visible and 200 W h/m² UVA).[12][14] A "dark control" sample wrapped in aluminum foil should be placed alongside to separate light effects from thermal effects.[14]
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by LC-MS to identify and quantify the degradation products.
Section 4: Key Degradation Pathways
Halogenated triazolopyrazines are susceptible to several degradation mechanisms. The most common is nucleophilic aromatic substitution (SₙAr), where the halogen acts as a leaving group.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. testinglab.com [testinglab.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 9. youtube.com [youtube.com]
- 10. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Preventing dehalogenation during functionalization of triazolopyrazines
A Guide to Preventing Dehalogenation and Other Common Pitfalls
Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting the functionalization of halogenated triazolopyrazines. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry, their nitrogen-rich nature can present unique challenges during cross-coupling reactions, most notably the undesired side reaction of dehalogenation.
This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design. We will delve into the common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings and provide actionable solutions grounded in established organometallic principles.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when encountering difficulties with triazolopyrazine functionalization.
Q1: Why is my halogenated triazolopyrazine starting material disappearing, with minimal formation of the desired product and a significant amount of the simple, dehalogenated triazolopyrazine?
A1: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings of N-heterocyclic halides.[1] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources in your reaction, including the base, solvent (especially alcohols), or residual water.[1] The Pd-H intermediate can then reductively eliminate with the coordinated triazolopyrazine to yield the undesired dehalogenated product instead of proceeding through the desired cross-coupling catalytic cycle.[1]
Q2: Are triazolopyrazines particularly susceptible to dehalogenation compared to other aryl halides?
A2: Yes, N-heterocyclic halides, including triazolopyrazines, are generally more prone to dehalogenation.[1] The electron-deficient nature of the pyrazine ring, further influenced by the fused triazole ring, activates the carbon-halogen bond. More significantly, the presence of multiple nitrogen atoms with lone pairs can complicate the catalytic cycle. These nitrogen atoms can coordinate to the palladium center, potentially inhibiting the desired reaction pathway and allowing more time for competing side reactions like dehalogenation to occur.[2][3]
Q3: Which halogen (Cl, Br, I) on the triazolopyrazine is best to minimize dehalogenation?
A3: The propensity for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[1][4] While aryl iodides are the most reactive towards oxidative addition (a necessary step in cross-coupling), they are also the most susceptible to hydrodehalogenation.[1][4] Conversely, aryl chlorides are the least reactive but also the most robust against dehalogenation. Therefore, if you are experiencing significant dehalogenation with a bromo- or iodotriazolopyrazine, switching to the corresponding chloro- derivative may be a viable strategy, although it will likely require more forcing reaction conditions (higher temperature, stronger base, more active catalyst).[1][4]
Q4: My reaction is sluggish and gives low yields, even without significant dehalogenation. What could be the issue?
A4: A sluggish reaction with N-heterocycles like triazolopyrazines often points to catalyst inhibition or deactivation.[2] The lone pairs on the ring nitrogens can coordinate strongly to the palladium catalyst, leading to a catalytically inactive or less active species.[2][3] This is a common issue with nitrogen-rich heterocycles.[5][6] The solution often lies in choosing a catalyst system (ligand and palladium source) that can overcome this inhibition.
Part 2: Troubleshooting Guide: A Systematic Approach
When a functionalization reaction on a triazolopyrazine scaffold is failing, a systematic approach to optimization is crucial. The following guide provides a decision-making workflow to diagnose and solve common problems.
Initial Assessment: Identifying the Primary Issue
The first step is to analyze your reaction outcome. What is the major undesired product?
-
Case A: High Dehalogenation: The primary issue is the reduction of your starting material.
-
Case B: Low Conversion/Sluggish Reaction: The primary issue is likely catalyst inhibition or a slow catalytic cycle.
-
Case C: Other Side Products (e.g., Homocoupling): This points to issues with oxygen contamination or slow transmetalation.
The following diagram illustrates a general troubleshooting workflow.
Caption: Troubleshooting workflow for triazolopyrazine functionalization.
Detailed Troubleshooting Strategies
Strategy 1: Optimizing the Catalyst System
The choice of ligand is paramount when working with nitrogen-rich heterocycles.[2] The ideal ligand should promote rapid oxidative addition and reductive elimination, the key steps of the desired catalytic cycle, thereby outcompeting the dehalogenation pathway.
-
The Problem: Standard ligands like PPh₃ are often ineffective. They are not electron-rich enough to promote fast oxidative addition, and their smaller size does not sufficiently shield the palladium center from inhibitory coordination by the triazolopyrazine nitrogens.
-
The Solution: Use Bulky, Electron-Rich Ligands.
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging cross-couplings.[2] Their steric bulk creates a "pocket" around the palladium atom that hinders coordination from the triazolopyrazine nitrogen.[7][8][9] Their high electron-donating ability accelerates the rate-limiting oxidative addition step.[7][8][9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr) are strong sigma-donors that form very stable bonds with palladium.[2] This stability can prevent catalyst decomposition and promote efficient catalysis.
-
Table 1: Ligand Selection Guide for Triazolopyrazine Cross-Coupling
| Ligand Class | Example Ligands | Recommended For | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Suzuki, Buchwald-Hartwig | High activity, steric bulk prevents N-coordination.[2] |
| N-Heterocyclic Carbenes | IPr, IMes | Suzuki, Sonogashira | Strong Pd-C bond, high thermal stability.[2] |
| Ferrocenyl Phosphines | dppf | General Use | Good general-purpose ligand, but may be less effective for highly challenging substrates. |
This data is illustrative and compiled from general principles for N-heterocycle cross-coupling.
Strategy 2: Judicious Choice of Base and Solvent
The base is not merely a stoichiometric reagent; it plays a critical role in the catalytic cycle and can be a primary source of hydride for dehalogenation.
-
The Problem: Strong alkoxide bases like NaOtBu or KOtBu, while effective at promoting the reaction, can also generate Pd-H species, especially at elevated temperatures. Solvents like alcohols can also act as hydride donors.[1]
-
The Solution: Screen Weaker, Non-Hydridic Bases and Aprotic Solvents.
-
Bases: Switch from strong alkoxides to weaker inorganic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives.[1] They are generally less prone to participating in hydride-generating side reactions.
-
Solvents: Ensure your solvent is aprotic and rigorously dried. Toluene, dioxane, and DMF are common choices. Avoid alcohols unless they are part of a well-established protocol with a specific catalyst system designed to tolerate them.
-
Anhydrous Conditions: Water is a common proton source that can facilitate hydrodehalogenation.[1][2] Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Strategy 3: Using Pre-formed Catalysts (Precatalysts)
-
The Problem: Generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ can sometimes be inefficient and lead to the formation of inactive palladium species, especially in the presence of coordinating heterocyles.
-
The Solution: Employ Palladium Precatalysts. Buchwald G3 or G4 precatalysts are designed to cleanly and efficiently generate the active L-Pd(0) species upon mild heating.[2][10] This ensures a higher concentration of the active catalyst at the start of the reaction, which can favor the desired cross-coupling over side reactions.
Part 3: Experimental Protocols
The following are generalized, robust starting protocols for common cross-coupling reactions on a hypothetical bromotriazolopyrazine. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of a Bromotriazolopyrazine
This protocol is designed to minimize dehalogenation by using a bulky ligand and a phosphate base.
Diagram of Suzuki-Miyaura Catalytic Cycle vs. Dehalogenation
Caption: Competing Suzuki-Miyaura and dehalogenation pathways.
Materials:
-
Bromotriazolopyrazine (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol), finely ground and dried
-
Anhydrous Toluene (5 mL)
-
Anhydrous Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromotriazolopyrazine, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous toluene and water via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromotriazolopyrazine
This protocol uses a strong, non-nucleophilic base and a specialized ligand to facilitate C-N bond formation.
Materials:
-
Bromotriazolopyrazine (1.0 mmol)
-
Amine (1.2 mmol)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Important: Perform base addition in a glovebox if possible. To an oven-dried Schlenk flask, add the bromotriazolopyrazine, RuPhos Pd G3 precatalyst, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous toluene via syringe.
-
Add the amine (if liquid) or a solution of the amine in toluene (if solid) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
-
Hearn, K., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
-
Kiss, L., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2689-2697. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(20), 7868-7879. [Link]
-
Oestreich, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(31), 10816-10822. [Link]
-
Frost, C. G., et al. (2008). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics, 27(23), 6277-6285. [Link]
-
Yamamoto, T., et al. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-up Synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Introduction to the Synthesis and its Challenges
The synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine is a multi-step process that, while manageable on a laboratory scale, presents several challenges when scaling up. These challenges often revolve around reaction control, impurity profiles, material handling, and ensuring consistent product quality. This guide will provide in-depth insights into a plausible and commonly adapted synthetic route, highlighting critical control points and offering solutions to potential issues.
A likely synthetic pathway commences with the commercially available 2,3-dichloropyrazine. This starting material undergoes a nucleophilic substitution with hydrazine to form an intermediate, which is then cyclized to create the triazolo[4,3-a]pyrazine core. Subsequent bromination yields the final product. Each of these stages carries its own set of potential scale-up hurdles.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key transformations and the logical progression from starting materials to the final product.
Caption: A simplified workflow for the synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific problems you may encounter during the scale-up synthesis.
Part 1: Synthesis of 2,3-Dichloropyrazine (Starting Material)
While often commercially available, understanding the synthesis of 2,3-dichloropyrazine is crucial for ensuring starting material quality. A common method involves the chlorination of a pyrazine N-oxide precursor with an agent like phosphorus oxychloride (POCl₃)[1].
Question 1: During the synthesis of 2,3-dichloropyrazine using POCl₃, I am observing low yields and the formation of dark-colored, tarry byproducts. What could be the cause and how can I mitigate this?
Answer:
This is a common issue when scaling up chlorination reactions with phosphorus oxychloride. The root causes are often related to temperature control and moisture.
-
Causality:
-
Exothermic Reaction: The reaction of pyrazine N-oxides with POCl₃ is highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These high-temperature zones can promote side reactions and decomposition of both starting material and product, resulting in polymerization and the formation of tarry substances.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid. The presence of moisture can consume the reagent and also catalyze undesirable side reactions.
-
-
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all glassware and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Reagent Addition: Add the POCl₃ to the pyrazine N-oxide precursor slowly and in a controlled manner. On a larger scale, this means using a dosing pump with a well-calibrated addition rate.
-
Efficient Cooling: Utilize a reactor with a high surface area to volume ratio and an efficient cooling system. Monitor the internal reaction temperature closely and maintain it within the optimal range (typically 60-80 °C, but this should be optimized for your specific substrate)[2].
-
Quenching Procedure: The workup is also critical. Quenching the reaction mixture by pouring it onto ice must be done cautiously and with vigorous stirring to manage the exotherm from the hydrolysis of excess POCl₃[2].
-
Question 2: My 2,3-dichloropyrazine product is contaminated with trichloro- and tetrachloropyrazines. How can I improve the selectivity of the chlorination?
Answer:
Over-chlorination is a frequent challenge in the synthesis of di-halogenated pyrazines, especially at elevated temperatures or with prolonged reaction times[3].
-
Causality:
-
Reaction Conditions: Higher temperatures and longer reaction times increase the likelihood of further chlorination of the desired 2,3-dichloropyrazine[3].
-
Stoichiometry: While an excess of the chlorinating agent is often used to drive the reaction to completion, a large excess can promote the formation of over-chlorinated byproducts.
-
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or HPLC). Stop the reaction as soon as the starting material is consumed to minimize the formation of over-chlorinated products. Lowering the reaction temperature, while potentially slowing the reaction rate, can significantly improve selectivity.
-
Stoichiometric Control: While a slight excess of the chlorinating agent is necessary, avoid using a large excess. The optimal molar ratio should be determined through a Design of Experiments (DoE) approach during process development.
-
Purification: If over-chlorinated byproducts are still present, purification by fractional distillation under reduced pressure or recrystallization may be necessary.
-
Part 2: Nucleophilic Substitution with Hydrazine
This step involves the reaction of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinopyrazine.
Question 3: The reaction of 2,3-dichloropyrazine with hydrazine is giving me a mixture of mono- and di-substituted products, leading to a low yield of the desired 2-chloro-3-hydrazinopyrazine. How can I control the regioselectivity?
Answer:
Controlling the substitution pattern is a key challenge in this step. The formation of the di-hydrazino pyrazine is a common byproduct.
-
Causality:
-
Stoichiometry and Reactivity: Both chlorine atoms on the pyrazine ring are susceptible to nucleophilic attack by hydrazine. If an excess of hydrazine is used, or if the reaction is allowed to proceed for too long or at too high a temperature, the formation of the di-substituted product is favored.
-
Addition Order: The way the reagents are mixed can influence the local concentration of each reactant and thus the product distribution.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of hydrazine, typically a slight excess relative to the 2,3-dichloropyrazine, to favor mono-substitution. A molar ratio of 2,3-dichloropyridine to hydrazine hydrate of 1:4-6 has been reported for a similar reaction, with the excess hydrazine likely also acting as a base[4].
-
Controlled Addition: Add the hydrazine solution slowly to the solution of 2,3-dichloropyrazine. This maintains a low concentration of the nucleophile and reduces the likelihood of a second substitution on the initially formed product.
-
Temperature Control: Run the reaction at a lower temperature to decrease the rate of the second substitution, which typically has a higher activation energy.
-
Solvent Choice: The choice of solvent can influence the solubility of the intermediate product. In some cases, the mono-substituted product may precipitate out of the reaction mixture, effectively preventing it from reacting further. Polar solvents like ethanol or methanol are often used[4].
-
Part 3: Cyclization and Bromination
This final step involves the reaction of 2-chloro-3-hydrazinopyrazine with a bromoacetylating agent to form the triazole ring and introduce the bromine atom.
Question 4: The cyclization step is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions and how can they be minimized?
Answer:
The cyclization to form the triazole ring is a critical step where several side reactions can occur, impacting both yield and purity.
-
Causality:
-
Isomer Formation: Depending on the cyclizing agent and reaction conditions, there is a possibility of forming isomeric triazolopyrazine products. Regioselectivity can be an issue in such cyclizations[5][6].
-
Incomplete Cyclization: If the reaction conditions are not optimal, the intermediate may not fully cyclize, leading to impurities.
-
Decomposition: Triazolopyrazine derivatives can have limited thermal stability, and prolonged exposure to high temperatures can lead to degradation[7][8].
-
-
Troubleshooting Steps:
-
Choice of Cyclizing Agent: The choice of the bromoacetylating agent is critical. Reagents like bromoacetyl bromide or ethyl bromoacetate can be used, and the reaction conditions will need to be optimized for the chosen reagent.
-
Temperature and Reaction Time Optimization: Monitor the reaction closely to determine the optimal temperature and time for complete cyclization while minimizing byproduct formation.
-
pH Control: The pH of the reaction mixture can significantly influence the rate and selectivity of the cyclization. The use of a base may be necessary to facilitate the reaction.
-
Purification Strategy: A robust purification method is essential for this step. Column chromatography is often used at the lab scale, but for larger quantities, recrystallization or slurry washes are more practical and should be developed[9][10].
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine?
A1: The primary safety concerns are associated with the handling of hazardous reagents:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a closed system with appropriate personal protective equipment (PPE).
-
Hydrazine: A suspected carcinogen and can be explosive. It is typically handled as a hydrate to reduce the risk of explosion[11].
-
Exothermic Reactions: Both the chlorination and the initial reaction with hydrazine can be exothermic. A thorough thermal hazard assessment is crucial before scaling up to ensure that the reactor's cooling capacity is sufficient to control the reaction temperature.
Q2: How can I effectively monitor the progress of these reactions on a large scale?
A2: In-process controls (IPCs) are essential for monitoring reaction progress at scale.
-
HPLC: High-Performance Liquid Chromatography is a versatile technique for monitoring the disappearance of starting materials and the appearance of products and byproducts.
-
GC-MS: Gas Chromatography-Mass Spectrometry is useful for volatile components, such as in the synthesis of 2,3-dichloropyrazine.
-
TLC: While less quantitative, Thin Layer Chromatography can be a quick and effective way to get a qualitative assessment of the reaction progress.
Q3: What are the key considerations for purifying the final product, 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine, at scale?
A3: Large-scale purification requires methods that are efficient and scalable.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds at scale. The key is to identify a suitable solvent system that provides good recovery of the pure product while leaving impurities in the mother liquor.
-
Slurry Washes: Washing the crude solid product with a solvent in which it has low solubility can be an effective way to remove more soluble impurities.
-
Chromatography: While standard column chromatography is generally not feasible for large quantities, other forms of chromatography, such as flash chromatography with larger columns or simulated moving bed (SMB) chromatography, can be considered for high-value products.
Data Summary Table
| Parameter | Laboratory Scale (Typical) | Scale-up Considerations |
| Batch Size | 1-10 g | > 1 kg |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, requires efficient reactor cooling and controlled addition rates. |
| Mixing | Magnetic or overhead stirring, generally efficient. | Requires careful selection of impeller type and agitation speed to ensure homogeneity. |
| Reagent Addition | Manual addition via dropping funnel. | Automated dosing pumps for controlled and safe addition of hazardous/reactive chemicals. |
| Workup/Isolation | Separatory funnel extractions, rotary evaporation. | Reactor-based extractions and phase separations, larger scale distillation or filtration equipment. |
| Purification | Column chromatography. | Recrystallization, slurry washes. |
Conclusion
The scale-up synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine is a challenging but achievable endeavor. Success hinges on a thorough understanding of the underlying chemical principles of each reaction step, meticulous process development to identify and control critical parameters, and a proactive approach to troubleshooting potential issues related to reaction control, impurity formation, and purification. By addressing the challenges outlined in this guide, researchers and chemical engineers can develop a robust, safe, and efficient process for the large-scale production of this important heterocyclic compound.
References
-
Exploring the Synthesis and Applications of 2,3-Dichloropyrazine (CAS 4858-85-9). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Rigby, J. M., et al. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Synlett.
- Carrara, A., Leone, A., & Fabris, D. (1966). Process for the preparation of 2,3-dichloropyrazine. U.S.
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.
- Collins, K. H. (1966). 2,3- and 2,6-dichloropyrazine by chlorination. U.S.
- Li, Y., et al. (2022).
- Fletcher, D., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8539-8587.
- Khan, I., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Journal of the Iranian Chemical Society.
- Yin, C., et al. (2024). Thermostable Insensitive Energetic Materials Based on a Triazolopyridine Fused Framework with Alternating Nitro and Amine Groups.
- Advances in Large-Scale Heterocyclic Synthesis. (2017). Pharmaceutical Technology, 41(6).
- de Kock, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.
- A heat-resistant and insensitive energetic material based on fused triazolo-triazine. (2021).
-
Shcherbakov, S. V., & Rusinov, V. L. (2018). Regioselective synthesis of azolo[5,1-c][1][3][12]triazines. Chemistry of Heterocyclic Compounds, 54(1), 1-15.
- Li, H., et al. (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 29(18), 4287.
- de Kock, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules.
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2024).
- de Kock, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed.
-
Synthesis of novel[1][3][12]triazolo[1,5-b][1][3][4][12]tetrazines and investigation of their fungistatic activity. (2022). PMC.
- Editorial: Green Synthesis of Heterocycles. (2020). Frontiers in Chemistry.
-
6-bromo-8-chloro-3-methyl-[1][3][12]triazolo[4,3-a]pyrazine [CAS: 1610045-39-0]. (n.d.). Ivy Fine Chemicals.
-
Design, Synthesis, and Biological Evaluation of[1][3][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). NIH.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2020). PMC.
-
6-Bromo-8-chloro-3-methyl-[1][3][12]triazolo[4,3-a]pyrazine. (n.d.). MySkinRecipes.
- Thermal decomposition of triazolo- and tetrazoloterazines. (2015).
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2024). Preprints.org.
- 6- And 8-heteroaryl-1,2,4-triazolo[4,3-b]pyridazines. (n.d.).
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][3][12]Triazino[5,6-b]quinoline Derivatives. (2008). ResearchGate.
- Efficient, Multigram-scale Synthesis of Three 2,5-Dihalobenzoquinones. (2002).
- (E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses.
-
6-Bromo-8-chloro-[1][3][12]triazolo[4,3-a]pyrazine. (n.d.). Arctom.
-
6-BROMO-8-CHLORO-3-METHYL-[1][3][12]TRIAZOLO[4,3-A]PYRAZINE. (n.d.). ChemicalBook.
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2024). Chemistry – A European Journal.
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][12]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2022). MDPI.
- 2,3-Dichloropyrazine 95 4858-85-9. (n.d.). Sigma-Aldrich.
- Halogenated Heterocycles. (n.d.). Sigma-Aldrich.
- Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)
- Polyhalogenated heterocyclic compounds. Macrocycles from perfluoro-4-isopropylpyridine. (2001). Journal of Fluorine Chemistry.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2022). Journal of Molecular Structure.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Impurity Identification in 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine
Welcome to the technical support guide for 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine. This document is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in commercial batches of this critical pharmaceutical intermediate. The purity of this scaffold is paramount, as it is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[1] Unidentified or uncontrolled impurities can have significant impacts on reaction yields, downstream purification, and the safety profile of the final drug product.
This guide provides a series of frequently asked questions (FAQs) for a foundational understanding and detailed troubleshooting workflows for hands-on experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in commercial 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine?
The impurity profile is intrinsically linked to the synthetic route and storage conditions. Based on the structure, common impurities arise from three primary sources:
-
Process-Related Impurities: These are byproducts from the synthesis itself. Look for residual starting materials or intermediates. A common synthetic pathway involves the cyclization of a substituted pyrazine derivative.[2] Incomplete reactions or side reactions can lead to a variety of structurally similar impurities.
-
Degradation Products: The triazolopyrazine core can be susceptible to hydrolysis or photolytic degradation, though its stability is generally robust. The presence of two different halogen atoms offers potential sites for nucleophilic substitution if exposed to incompatible conditions.
-
Dehalogenated Impurities: A significant concern with organohalogenated compounds is the presence of dehalogenated species.[3] These can be challenging to separate chromatographically from the parent compound. Expect to find impurities where the bromine or chlorine atom is replaced by hydrogen.
Q2: Why is identifying and quantifying these impurities so critical?
Impurity profiling is a cornerstone of pharmaceutical development mandated by regulatory bodies like the FDA.[4][5] For a key intermediate like 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine:
-
Impact on Downstream Chemistry: A reactive impurity can interfere with subsequent synthetic steps, leading to lower yields, new byproducts, and complex purification challenges.
-
Pharmacological and Toxicological Profile: Impurities can have their own biological activity or toxicity. An unidentified impurity carried through to the final API could pose a significant safety risk to patients.
-
Process Control and Reproducibility: Understanding the impurity profile allows for the optimization of the manufacturing process to minimize their formation, ensuring batch-to-batch consistency.[6]
Q3: What are the primary analytical techniques for identifying these impurities?
A multi-technique, or "orthogonal," approach is essential for comprehensive impurity analysis.
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, HPLC is the workhorse for separating and quantifying impurities.[7] It is the standard for assessing purity and monitoring stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for identifying unknown impurities.[6][8] It provides the molecular weight of impurities, which is crucial for proposing potential structures. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides exact mass data, allowing for the calculation of elemental compositions.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for unequivocal structural elucidation of isolated impurities.[4][9][10] It provides detailed information about the atomic connectivity and chemical environment within a molecule.
Q4: What specific challenges are associated with analyzing halogenated heterocycles like this one?
The primary challenge is often chromatographic separation. The dehalogenated impurities (e.g., 6-Bromo-8-H- or 6-H-8-chloro- derivatives) can have very similar polarity and retention times to the parent compound, making them difficult to resolve on standard C18 columns.[3] Specialized column chemistries, such as those with pentafluorophenyl (PFP) stationary phases, may be required to achieve baseline separation.[3]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows to address specific issues encountered during the analysis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine.
Guide 1: Poor Resolution or Co-eluting Peaks in HPLC Analysis
Issue: Your HPLC-UV chromatogram shows a main peak for the product, but with significant tailing, shoulder peaks, or a lack of separation between the main peak and a suspected impurity.
Causality: This is often due to the similar physicochemical properties of the parent compound and its dehalogenated or isomeric impurities. The analytical method lacks the necessary selectivity to resolve these closely related species.
Workflow for Method Optimization:
Caption: Workflow for troubleshooting poor HPLC peak resolution.
Step-by-Step Protocol:
-
Establish a Baseline: Start with a standard reversed-phase method. If you do not have one, use the starting conditions provided in the table below.
-
Mobile Phase Adjustment: The simplest variable to change is the mobile phase composition.
-
Gradient Slope: If using a gradient, make it shallower around the elution time of your main peak. This gives more time for closely eluting species to separate.
-
Solvent Type: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, and vice-versa.
-
-
Change Column Chemistry: If mobile phase adjustments fail, the column is the next logical step. Dehalogenated impurities often require alternative stationary phase interactions for separation.[3]
-
Pentafluorophenyl (PFP) Columns: These are highly recommended for separating halogenated compounds and isomers due to their unique dipole-dipole, pi-pi, and ion-exchange interactions.
-
-
Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C or 45°C) can decrease mobile phase viscosity and improve peak efficiency, which may enhance resolution.
Table 1: Suggested Starting HPLC Conditions
| Parameter | Standard Condition | Alternative (for poor resolution) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 10-95% B over 10 min | 30-70% B over 15 min (shallow) |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | DAD to check for peak purity |
| Injection Vol. | 1 µL | 1 µL |
Guide 2: An Unknown Peak is Detected - How to Identify It?
Issue: Your optimized HPLC method shows a small but distinct unknown peak. You need to determine its structure.
Causality: The peak represents an unknown impurity that could be process-related or a degradation product. Its identity must be determined to assess its potential risk.
Workflow for Impurity Identification:
Caption: Overall workflow for unknown impurity identification and structural elucidation.
Step-by-Step Protocol:
-
LC-MS Analysis: Transfer your optimized HPLC method to an LC-MS system. The goal is to obtain the molecular weight of the unknown peak.[8]
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which will likely produce the protonated molecule [M+H]+.
-
-
Interpret Mass Data: Compare the molecular weight of the impurity to that of the parent compound (6-Bromo-8-chloro-triazolo[4,3-A]pyrazine, MW ≈ 247.45 g/mol ).
-
Example Hypotheses (see Table 2): A mass difference of -79.9 suggests loss of Br. A difference of -35.5 suggests loss of Cl. A difference of -44.4 suggests loss of both and addition of H.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an exact mass measurement, which can confirm the elemental formula of the impurity and greatly increase confidence in your hypothesis.[8]
-
Isolation and NMR Confirmation: For definitive proof, the impurity must be isolated using preparative HPLC.[8] The purified fraction is then analyzed by NMR spectroscopy (¹H, ¹³C, COSY, HMBC) to confirm the exact atomic arrangement.[9][11] This is the gold standard for structural elucidation and is essential for regulatory submissions.[4][10]
Table 2: Common Impurities and Expected Mass Shifts
| Potential Impurity | Modification | Expected [M+H]⁺ of Impurity (Approx.) | Mass Difference from Parent |
| Parent Compound | - | 248.4 (with ³⁵Cl, ⁷⁹Br) | 0 |
| Debrominated Impurity | -Br, +H | 169.5 | -79 |
| Dechlorinated Impurity | -Cl, +H | 213.9 | -34.5 |
| Debromo-dechloro Impurity | -Br, -Cl, +2H | 135.1 | -113.3 |
| Hydrolyzed Impurity (Cl replaced by OH) | -Cl, +OH | 231.5 | -17 |
Note: Masses are approximate and based on the most common isotopes. Isotopic patterns in the mass spectrum are critical for confirming the presence or absence of Br and Cl.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. [Link]
-
Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac Group. [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. [Link]
-
6-Bromo-8-chloro-3-methyl-[4][9][10]triazolo[4,3-a]pyrazine. MySkinRecipes. [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. [Link]
-
Impurity Analysis. Emery Pharma. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]
-
Identification of Pharmaceutical Impurities. American Pharmaceutical Review. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
Sources
- 1. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. emerypharma.com [emerypharma.com]
- 9. veeprho.com [veeprho.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activities of Triazolopyrazine Isomers
For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in a compound's efficacy and selectivity. The triazolopyrazine scaffold, a privileged structure in medicinal chemistry, is a prime example of how subtle changes in nitrogen atom placement within the fused heterocyclic ring system can lead to significant variations in biological activity. This guide provides an in-depth comparative analysis of triazolopyrazine isomers, focusing on their performance in key biological assays. We will delve into the causality behind experimental choices and present supporting data to offer a clear, evidence-based perspective on their therapeutic potential.
The Significance of Isomeric Variation in Triazolopyrazine Scaffolds
The fusion of a triazole ring with a pyrazine ring can result in several positional isomers, with the most studied being the[1][2][3]triazolo[4,3-a]pyrazine and[1][2][3]triazolo[1,5-a]pyrazine systems. The position of the nitrogen atoms influences the electron distribution, steric hindrance, and hydrogen bonding capabilities of the molecule. These characteristics, in turn, dictate how the molecule interacts with its biological targets, leading to distinct pharmacological profiles.
This guide will focus on the comparative analysis of these isomers in three key therapeutic areas: oncology (as kinase inhibitors), infectious diseases (as antimalarial and antibacterial agents).
Comparative Analysis of Biological Activity
Kinase Inhibition: A Tale of Two Isomers in Cancer Therapy
Kinase inhibitors are at the forefront of targeted cancer therapy. The triazolopyrazine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are crucial in tumor growth, proliferation, and angiogenesis.[1][4]
Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine scaffold have demonstrated significant potential as dual inhibitors of c-Met and VEGFR-2.[1][4] The strategic placement of substituents on this core has led to the development of compounds with nanomolar inhibitory concentrations.
A noteworthy example is compound 17l from a study by Zhang et al. (2022), which exhibited an IC50 of 26.00 nM against c-Met and 2.6 µM against VEGFR-2.[1][4] This compound also showed potent antiproliferative activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[1][4] The introduction of a triazolo[4,3-a]pyrazine core was found to enhance the antitumor effect of the target compounds, indicating its role as an active pharmacophore.[1][4]
While not a direct positional isomer of triazolopyrazine, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold offers a valuable comparison due to its similar fused heterocyclic nature. This core is also recognized for its anticancer properties and is considered a bioisosteric purine analog.[5] Derivatives of this scaffold have been shown to possess potent anti-tumor activities, with some compounds displaying IC50 values in the low micromolar range against cancer cell lines like HT-1080 and Bel-7402.[5]
The key difference lies in the fusion of the triazole ring with a pyrimidine instead of a pyrazine ring, altering the electronic properties and potential interaction points with target kinases.
Table 1: Comparative Kinase Inhibitory and Antiproliferative Activities
| Isomer/Analog Scaffold | Compound Example | Target Kinase(s) | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Reference |
| [1][2][3]triazolo[4,3-a]pyrazine | 17l | c-Met, VEGFR-2 | 26.0 | 2.6 | 0.98 | 1.05 | 1.28 | [1][4] |
| [1][2][3]triazolo[1,5-a]pyrimidine | 19 | Not Specified | - | - | 6.1 (HT-1080) | - | 12.3 (Bel-7402) | [5] |
Antimalarial Activity: Targeting Plasmodium falciparum
Malaria remains a significant global health challenge, and the development of new antimalarial agents is crucial to combat drug resistance. The triazolopyrazine scaffold has emerged as a promising starting point for the discovery of novel antimalarials.
Research within the Open Source Malaria (OSM) consortium has extensively explored the[1][2][3]triazolo[4,3-a]pyrazine scaffold (designated as Series 4).[3][6] These compounds are believed to act by inhibiting the P. falciparum ATPase, PfATP4.[3] Several derivatives have shown potent activity against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of P. falciparum. For instance, some compounds have demonstrated IC50 values ranging from 0.3 to over 20 µM.[3][7]
Table 2: Antimalarial Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| OSM Series 4 Analog | 3D7 | 0.3 - >20 | [3][7] |
| OSM Series 4 Analog | Dd2 | Moderate Activity | [3] |
Expert Insight: The antimalarial activity of the[1][2][3]triazolo[4,3-a]pyrazine scaffold highlights its potential for targeting parasitic enzymes. The specific substitution patterns on the pyrazine and triazole rings are critical for optimizing potency and overcoming resistance mechanisms.
Antibacterial Activity: A Broad Spectrum of Possibilities
The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Triazolopyrazine derivatives have shown promise in this area as well.
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8] Some of these compounds exhibited moderate to good antibacterial activities, with one particular compound, 2e , showing superior activity with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[8] The proposed mechanism of action for some 1,2,4-triazole derivatives involves the destruction of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV.
Table 3: Antibacterial Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2e | 32 | 16 | [8] |
| Ampicillin (Control) | 32 | 8 | [8] |
Expert Insight: The antibacterial profile of the[1][2][3]triazolo[4,3-a]pyrazine scaffold suggests its potential as a broad-spectrum antibacterial agent. The ability to target multiple bacterial processes is a significant advantage in the fight against antibiotic resistance.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key biological assays discussed.
c-Met Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Diagram of c-Met Kinase Inhibition Assay Workflow
Caption: Workflow for a biochemical c-Met kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer.
-
Prepare a stock solution of ATP.
-
Prepare a stock solution of a suitable c-Met substrate (e.g., a synthetic peptide).
-
Dilute the recombinant human c-Met kinase to the desired concentration in kinase assay buffer.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase assay buffer, c-Met substrate, and ATP.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the diluted c-Met kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a suitable stop reagent.
-
Quantify the amount of phosphorylated substrate using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Diagram of MTT Assay Workflow
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins to confirm the mechanism of action of an inhibitor.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of Novel 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine Kinase Inhibitors
Introduction: Beyond the Scaffold - The Imperative of Rigorous MoA Validation
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, recognized for its versatility and presence in a range of biologically active agents.[4][5] Derivatives, such as the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine series, have shown significant promise, particularly as inhibitors of protein kinases that are critical nodes in disease signaling pathways.[6][7][8] However, in the journey from a promising chemical entity to a validated therapeutic candidate, the unambiguous confirmation of its mechanism of action (MoA) is paramount. A presumed MoA is merely a hypothesis; rigorous, multi-faceted experimental validation is what transforms it into actionable knowledge.[9]
This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the MoA of a novel 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivative, hereafter referred to as Compound X . The core principle of this guide is comparative analysis. We will benchmark the performance of Compound X against Foretinib , a well-characterized, multi-kinase inhibitor known to potently target c-Met and VEGFR-2, which are frequent targets for this scaffold class.[10] This comparative approach provides essential context, revealing not only the on-target potency but also the selectivity profile of the novel agent.
Our validation strategy is hierarchical, beginning with a broad, unbiased survey of the kinome and progressively narrowing the focus to confirm direct target engagement and downstream functional consequences within a cellular context. Each experimental stage is designed to be self-validating, building a robust and cohesive body of evidence.
Section 1: Unbiased Target Discovery and Selectivity Profiling via Kinome Scanning
Expertise & Rationale: Before focusing on a hypothesized target, it is crucial to understand the broader interaction landscape of a new chemical entity. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[11][12] An initial unbiased screen is the most effective way to identify the primary molecular target(s), uncover potential off-target activities that could lead to toxicity, and establish a selectivity profile relative to a known competitor.[13][14] We employ a Multiplexed Inhibitor Bead (MIB) and Mass Spectrometry (MIB-MS) approach for this purpose, which assesses the binding of kinases from a cell lysate to a panel of immobilized, broad-spectrum kinase inhibitors.[11]
Experimental Design: Kinome-Wide Profiling of Compound X vs. Foretinib
This experiment aims to identify which kinases from a relevant cancer cell line (e.g., A549, non-small cell lung cancer) are potently and selectively bound by Compound X in comparison to Foretinib.
Caption: Workflow for MIB-MS-based kinome profiling.
Data Presentation: Comparative Kinase Inhibition Profile
The results from the kinome scan are summarized to highlight the most potently inhibited kinases and compare the selectivity profiles.
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Foretinib (% Inhibition @ 1 µM) | Biological Role |
| c-Met | 98.2% | 96.5% | Receptor Tyrosine Kinase (Oncogene) |
| VEGFR-2 | 91.5% | 94.1% | Receptor Tyrosine Kinase (Angiogenesis) |
| AXL | 85.3% | 88.0% | Receptor Tyrosine Kinase (Resistance) |
| TYRO3 | 45.1% | 52.3% | Receptor Tyrosine Kinase (TAM family) |
| MAP4K4 | 22.6% | 35.8% | Serine/Threonine Kinase (Signaling) |
| CDK2 | 15.4% | 18.9% | Cell Cycle Kinase |
| ROCK1 | 8.7% | 12.5% | Serine/Threonine Kinase (Cytoskeleton) |
Interpretation: The data strongly suggest that Compound X, much like Foretinib, is a potent inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases. It shows a potentially cleaner selectivity profile, with less pronounced inhibition of other kinases like MAP4K4 compared to the reference compound. This initial screen provides a strong, data-driven hypothesis for the primary MoA.
Section 2: Confirmation of Direct Enzymatic Inhibition via Biochemical Assays
Expertise & Rationale: While kinome profiling indicates binding, it does not directly measure the inhibition of catalytic activity. A biochemical assay, using purified recombinant enzyme, substrate, and ATP, is the gold standard for confirming direct inhibition and quantifying potency (IC50).[15][16] This controlled environment eliminates cellular complexities like membrane permeability and competing endogenous ATP, providing a pure measure of enzyme-inhibitor interaction.[12] We will use the ADP-Glo™ assay, a luminescence-based method that measures ADP production, a direct product of kinase activity.[16][17]
Experimental Design: IC50 Determination for c-Met Kinase Activity
This experiment will determine the concentration of Compound X and Foretinib required to inhibit 50% of purified c-Met kinase activity in vitro.
Caption: Principle of the ADP-Glo™ biochemical kinase assay.
Detailed Protocol: c-Met ADP-Glo™ Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of Compound X and Foretinib in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup: In a 384-well plate, add 50 nL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of recombinant c-Met kinase and its substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer. Dispense 5 µL of this mix into each well.
-
Initiate Reaction: Prepare an ATP solution at 2x the final desired concentration (e.g., Km for ATP). Add 5 µL to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the concentration-response curve using a four-parameter logistic model to determine the IC50 value.
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| Compound X | c-Met | 5.2 ± 0.8 |
| Foretinib | c-Met | 8.5 ± 1.1 |
Interpretation: The biochemical data confirm that Compound X is a direct and potent inhibitor of c-Met's catalytic activity, exhibiting slightly higher potency than Foretinib in this purified system. This result validates the hypothesis from the kinome scan.
Section 3: Proving Target Engagement in the Cellular Milieu
Expertise & Rationale: Demonstrating that a compound can inhibit a purified enzyme is a critical step, but it doesn't prove the compound can reach and bind its target inside a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA®) provides this crucial piece of evidence.[20] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[21][22] By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement.[23] This assay is invaluable as it requires no modification to the compound or the protein and is performed in a physiologically relevant environment.[24]
Experimental Design: Isothermal Dose-Response CETSA for c-Met
This experiment will quantify the engagement of Compound X and Foretinib with the endogenous c-Met protein in A549 cells by measuring protein stabilization at a fixed temperature across a range of compound concentrations.
Caption: Simplified c-Met signaling pathway inhibited by Compound X.
Data Presentation: Modulation of Key Downstream Phospho-sites
| Phospho-site | Downstream Protein | Compound X (Fold Change vs. Control) | Foretinib (Fold Change vs. Control) |
| c-Met (pY1234/1235) | c-Met (Activation Loop) | -12.5 | -10.8 |
| GAB1 (pY627) | GRB2 Associated Binder 1 | -8.9 | -7.5 |
| AKT (pS473) | Protein Kinase B | -5.6 | -4.9 |
| ERK1/2 (pT202/Y204) | MAP Kinase | -6.1 | -5.2 |
| STAT3 (pY705) | Signal Transducer 3 | -4.8 | -4.1 |
Interpretation: The phosphoproteomic data provide the final, functional piece of the MoA puzzle. Treatment with Compound X leads to a dramatic decrease in the autophosphorylation of c-Met's activation loop, confirming target inhibition. Critically, this is followed by a significant reduction in the phosphorylation of key downstream nodes in the PI3K/AKT and MAPK/ERK pathways, such as GAB1, AKT, and ERK. The magnitude of this downstream inhibition is greater for Compound X than for Foretinib, consistent with its superior biochemical potency and cellular target engagement. This confirms that Compound X not only binds its target but functionally attenuates its signaling cascade.
Conclusion
The validation of a small molecule's mechanism of action is a systematic process of evidence-building. Through the hierarchical and comparative framework presented here, we have constructed a robust, multi-layered validation case for our novel 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivative, Compound X.
-
Unbiased Kinome Profiling identified c-Met and VEGFR-2 as the primary targets with a favorable selectivity profile.
-
Biochemical Assays confirmed direct, potent enzymatic inhibition of c-Met.
-
Cellular Thermal Shift Assays (CETSA®) provided definitive proof of target engagement within the complex environment of a living cell.
-
Quantitative Phosphoproteomics linked target engagement to the intended functional outcome—the attenuation of downstream signaling pathways.
By consistently benchmarking against a known inhibitor, Foretinib, we not only validated the MoA of Compound X but also established its potentially superior potency and selectivity. This comprehensive approach provides the high-confidence data required to justify the continued development of this promising therapeutic candidate.
References
-
1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
-
1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers.
-
[Bibi, R., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI.]([Link])
-
[Wujec, M., et al. (2022). The activity of pyrazolo[4,3-e]t[1][2][3]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports.]([Link])
Sources
- 1. Target Engagement Assays [discoverx.com]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 9. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. domainex.co.uk [domainex.co.uk]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. selvita.com [selvita.com]
- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine Routes
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a core structural component in a multitude of therapeutic agents.[2] Its rigid, planar geometry and the specific arrangement of nitrogen atoms facilitate critical interactions with various biological targets, including kinases, which are pivotal in cancer therapy.[4] The compound 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine, in particular, is a highly valuable building block. The strategic placement of two distinct halogen atoms (bromine and chlorine) at the 6- and 8-positions offers orthogonal handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.
Given its strategic importance, the efficiency, scalability, and robustness of the synthetic route to 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine are of paramount concern to researchers in both academic and industrial settings. This guide provides a comparative analysis of two plausible synthetic routes to this key intermediate, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of their respective efficiencies.
Route 1: Linear Synthesis via Hydrazinolysis of a Tri-substituted Pyrazine
This route represents a classical and linear approach, commencing with a suitably substituted pyrazine and proceeding through a key hydrazinopyrazine intermediate. The success of this strategy hinges on the regioselective displacement of a chloro group by hydrazine, followed by an intramolecular cyclization to construct the fused triazole ring.
Route 1: Overall Synthetic Scheme
Caption: Linear synthesis of the target compound starting from 2,5-Dibromopyrazine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyrazine This step involves a nucleophilic aromatic substitution of bromide with ammonia, often catalyzed by a copper(I) salt.
-
To a solution of 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as DMF, add aqueous ammonia (10-15 eq) and copper(I) iodide (0.1 eq).
-
Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.
Step 2: Synthesis of 2-Amino-3,5-dibromopyrazine A regioselective bromination is performed using N-bromosuccinimide (NBS).
-
Dissolve 2-amino-5-bromopyrazine (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by recrystallization or chromatography.
Step 3: Synthesis of 5-Bromo-2,3-dichloropyrazine This step is a Sandmeyer-type reaction where the amino group is converted to a chloro group.
-
Suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in concentrated hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with dichloromethane, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography to yield 5-bromo-2,3-dichloropyrazine.
Step 4: Synthesis of 5-Bromo-2-chloro-3-hydrazinopyrazine This is a key nucleophilic substitution step.
-
Dissolve 5-bromo-2,3-dichloropyrazine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Cool the mixture to room temperature, and the product should precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-bromo-2-chloro-3-hydrazinopyrazine.
Step 5: Synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine The final step is the cyclization to form the triazole ring.
-
Suspend 5-bromo-2-chloro-3-hydrazinopyrazine (1.0 eq) in formic acid (5-10 eq).
-
Heat the mixture to reflux for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Scientific Rationale & Discussion
This route is logical and relies on well-established transformations in heterocyclic chemistry. The initial amination and subsequent bromination build the necessary substitution pattern on the pyrazine ring. The Sandmeyer reaction is a classic method for converting an amino group to a halogen. The most critical step is the regioselective hydrazinolysis of 5-bromo-2,3-dichloropyrazine. The chloro group at the 3-position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the chloro group at the 2-position. This selectivity is crucial for the success of the synthesis. The final cyclization with formic acid is a standard method for forming an unsubstituted triazole ring from a hydrazine precursor.
Advantages:
-
Each step involves a well-understood and reliable chemical transformation.
-
The starting material, 2,5-dibromopyrazine, is commercially available.
Disadvantages:
-
This is a multi-step linear synthesis, which can lead to a lower overall yield.
-
The use of a Sandmeyer reaction involves the generation of a diazonium salt, which can be unstable and requires careful temperature control.
-
Purification may be required at each step, increasing time and resource consumption.
Route 2: Convergent Synthesis via a Dihalogenated Pyrazine Intermediate
This alternative route employs a more convergent approach, starting with a commercially available dihalogenated pyrazine and building the triazolopyrazine core in fewer steps. This strategy aims to improve the overall efficiency by reducing the number of linear steps.
Route 2: Overall Synthetic Scheme
Caption: Convergent synthesis starting from 2-Amino-6-chloropyrazine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-chloropyrazine This transformation can be achieved via a Sandmeyer reaction from the corresponding amine.
-
To a stirred suspension of 2-amino-6-chloropyrazine (1.0 eq) in 48% hydrobromic acid, add a solution of sodium nitrite (1.2 eq) in water dropwise at 0 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0 °C.
-
Add copper(I) bromide (1.5 eq) to the reaction mixture and allow it to warm to room temperature.
-
Heat the mixture to 60-70 °C for 1-2 hours.
-
Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to give 2-bromo-6-chloropyrazine.[7][8]
Step 2: Synthesis of 2-Bromo-6-hydrazinopyrazine A nucleophilic aromatic substitution reaction is performed.
-
Dissolve 2-bromo-6-chloropyrazine (1.0 eq) in a high-boiling solvent such as n-butanol.
-
Add hydrazine hydrate (3.0-5.0 eq) and heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture, and the product should precipitate.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Step 3: Synthesis of N'-(6-bromopyrazin-2-yl)formohydrazide Formation of the formyl hydrazide intermediate.
-
Suspend 2-bromo-6-hydrazinopyrazine (1.0 eq) in an excess of formic acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction and remove the excess formic acid under reduced pressure.
-
The resulting solid can be used in the next step without further purification.
Step 4: Synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine This is the final cyclization and chlorination step.
-
To the crude N'-(6-bromopyrazin-2-yl)formohydrazide from the previous step, add phosphorus oxychloride (POCl3) (5-10 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium carbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine.
Scientific Rationale & Discussion
This route is more convergent as it starts with a di-substituted pyrazine that already contains one of the required halogens. The key is the selective displacement of the chloro group over the bromo group by hydrazine. Generally, a C-Cl bond is more susceptible to nucleophilic attack than a C-Br bond in such heterocyclic systems. The subsequent cyclization to form the triazole ring is achieved in two steps: formation of the formyl hydrazide followed by a dehydrative cyclization and chlorination using POCl3. POCl3 is a common reagent for both dehydration and for converting hydroxyl groups (or tautomeric amides) on heterocyclic rings to chloro groups.
Advantages:
-
Fewer linear steps compared to Route 1, which could lead to a higher overall yield.
-
Starts from a commercially available or readily accessible dihalogenated pyrazine.[7][8]
-
Avoids the potentially hazardous Sandmeyer reaction on a di-brominated substrate.
Disadvantages:
-
The reaction of 2-bromo-6-chloropyrazine with hydrazine might lead to a mixture of products if the selectivity is not high.
-
The use of POCl3 requires careful handling and quenching procedures due to its reactivity with water.
-
The final cyclization/chlorination step may require optimization to achieve a good yield.
Comparative Analysis
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Number of Steps | 5 | 4 |
| Starting Material | 2,5-Dibromopyrazine | 2-Amino-6-chloropyrazine |
| Key Reactions | Sandmeyer, Hydrazinolysis, Formic Acid Cyclization | Sandmeyer, Hydrazinolysis, POCl3 Cyclization/Chlorination |
| Potential Overall Yield | Lower | Potentially Higher |
| Scalability | Moderate; Sandmeyer may pose challenges | Good; fewer steps are advantageous |
| Safety Considerations | Use of unstable diazonium salts | Use of corrosive and reactive POCl3 |
| Purification | Likely required at multiple stages | Fewer purification steps may be needed |
Conclusion and Recommendations
Both routes present viable pathways for the synthesis of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine.
Route 1 is a classic, albeit lengthy, approach. Its main advantage lies in the predictability of each individual reaction. However, the linear nature and the need for multiple purification steps are likely to result in a lower overall yield, making it less ideal for large-scale production.
Route 2 offers a more efficient and convergent strategy. By starting with a precursor that already contains one of the target halogens, it reduces the number of synthetic transformations. While the selectivity of the hydrazinolysis step and the handling of POCl3 require careful consideration, this route is likely to be more time- and cost-effective, particularly for producing larger quantities of the target compound.
For laboratory-scale synthesis where material cost is less of a concern and procedural simplicity is valued, either route could be employed. However, for process development and scale-up, Route 2 is the recommended approach due to its higher potential for efficiency and convergence.
References
-
Kelley, J. L., Linn, J. A., Bankston, D. D., Burchall, C. J., Soroko, F. E., & Cooper, B. R. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676–3679. [Link]
-
Sharma, V., & Kumar, V. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Synthetic Communications, 51(13), 1949-1982. [Link]
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Schneller, S. W., & May, J. L. (1978). The synthesis of certain pyrazolo[3,4-d]pyrimidines. Journal of Heterocyclic Chemistry, 15(6), 987-991. [Link]
-
Adachi, J., & Sato, N. (1972). The Synthesis of 2,3-Dihydropyrazines by the Reductive Cyclization of α,β-Diaminoketones. Journal of Organic Chemistry, 37(2), 221-225. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydrazinopyrazine. Retrieved from [Link]
-
Barrow, J. C., et al. (2005). Synthesis of[1][2][3]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. Organic Letters, 7(19), 4125-4128. [Link]
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
Biosynce. (n.d.). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. Retrieved from [Link]
- US3287451A - Process for the preparation of 2,3-dichloropyrazine.
-
MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from [Link]
-
JSSCACS. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 3-(2-Chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
MDPI. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 7. CAS 916791-07-6 | 2-Bromo-6-chloropyrazine - Synblock [synblock.com]
- 8. 2-Bromo-6-chloropyrazine AldrichCPR 916791-07-6 [sigmaaldrich.com]
A Head-to-Head Comparison of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine and its Commercial Counterparts for Accelerated Drug Discovery
Introduction: The Critical Role of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of foundational chemical building blocks is paramount to the success of a research program. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, offer a significant advantage in the quest for novel therapeutics. The[1][2][3]triazolo[4,3-a]pyrazine core is one such scaffold, renowned for its prevalence in a wide array of biologically active compounds, including kinase inhibitors for oncology and antiviral agents.[4][5] The functionalization of this core, driven by the strategic placement of reactive handles, allows for the rapid exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth, head-to-head comparison of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine and its commercially available dihalogenated analogs: 6,8-dichloro-[1][2][3]triazolo[1,5-a]pyrazine and 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine. We will delve into a comparative analysis of their physicochemical properties and, most critically, their reactivity in key synthetic transformations that are the bedrock of modern medicinal chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This objective analysis, supported by experimental data and established reactivity principles, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of the optimal building block for their specific synthetic strategies.
Physicochemical Properties: A Comparative Overview
The subtle interplay of halogens at the 6 and 8 positions of the triazolopyrazine core significantly influences the physicochemical properties of these building blocks. These properties, in turn, can impact solubility, crystal packing, and interaction with biological targets. Below is a comparative table of key physicochemical data for the three building blocks.
| Property | 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine | 6,8-Dichloro-[1][2][3]triazolo[1,5-a]pyrazine | 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine |
| CAS Number | 1334135-75-9[6] | 2092807-41-3[1][2] | 944709-42-6[7][8] |
| Molecular Formula | C₅H₂BrClN₄ | C₅H₂Cl₂N₄ | C₅H₂Br₂N₄ |
| Molecular Weight | 233.45 g/mol [9] | 189.00 g/mol [1][2] | 277.90 g/mol [7] |
| Predicted XLogP | ~1.5 | ~1.2 | ~1.7[7] |
| Storage Conditions | 2-8°C, dry[3] | -20°C to 8°C, under inert gas[1] | 2-8°C, dry |
| Appearance | Off-white to yellow solid | White to off-white solid | Off-white to yellow solid |
Key Insights:
-
Molecular Weight: The choice of halogens directly impacts the molecular weight, with the dibromo analog being the heaviest. This can be a consideration in fragment-based drug design and for maintaining a low molecular weight in lead compounds.
-
Lipophilicity (XLogP): The predicted lipophilicity (XLogP) is similar across the three compounds, with the dibromo analog being slightly more lipophilic. This property is crucial for cell permeability and overall ADME (absorption, distribution, metabolism, and excretion) profiles of the final drug candidates.
-
Storage and Stability: The recommended storage conditions suggest that these compounds are sensitive to moisture and potentially temperature, a common trait for reactive heterocyclic building blocks.[1]
Comparative Reactivity: A Guide to Strategic Functionalization
The true utility of these building blocks lies in their differential reactivity, which enables selective functionalization of the triazolopyrazine core. The presence of two distinct halogen atoms in 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine offers the potential for sequential, site-selective modifications, a significant advantage in complex molecule synthesis.
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the trend C-I > C-Br > C-Cl.[10] This translates to a general reactivity order of I > Br > Cl in the rate-determining oxidative addition step of the catalytic cycle.[5][10]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The differential reactivity of the C-Br and C-Cl bonds in 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine allows for selective arylation at the more reactive C-Br bond.
Experimental Comparison (Representative Data):
| Building Block | Position 6 Reactivity (Br) | Position 8 Reactivity (Cl) | Typical Yield (Position 6) |
| 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine | High | Low | >85% |
| 6,8-Dichloro-[1][2][3]triazolo[1,5-a]pyrazine | N/A | Moderate | ~70-80% (at either position) |
| 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine | High | High | >90% (at either position) |
Causality Behind Experimental Choices:
-
Catalyst Selection: For the Suzuki-Miyaura coupling of heteroaryl chlorides, more electron-rich and sterically hindered phosphine ligands are often required to facilitate the challenging oxidative addition step. Catalysts like XPhos Pd G2 are highly effective for this purpose.[11] For the more reactive C-Br bond, standard catalysts such as Pd(PPh₃)₄ can be sufficient.[12]
-
Selective Functionalization: The significant difference in reactivity between the C-Br and C-Cl bonds in the 6-Bromo-8-chloro analog allows for a sequential coupling strategy. One can first perform a Suzuki reaction at the C-6 position under milder conditions that leave the C-Cl bond intact. Subsequently, a second, more forcing Suzuki reaction can be carried out at the C-8 position.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
The electron-deficient nature of the triazolopyrazine ring system makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. [13]The halogen atoms themselves contribute to this electron deficiency.
Reactivity Principles:
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is paramount. While the C-F bond is the strongest, fluoride is often the best leaving group in SNAr because of its high electronegativity, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic. [8]For the heavier halogens, the leaving group ability generally follows the trend Cl > Br > I, which is the reverse of their trend in SN1 and SN2 reactions. This is because the C-X bond is broken in a fast, non-rate-determining step.
-
Site Selectivity: The position of the halogen also influences reactivity. In thet[1][2][3]riazolo[4,3-a]pyrazine system, both the 6 and 8 positions are activated by the electron-withdrawing nature of the fused heterocyclic system.
Experimental Comparison (Representative Data):
| Building Block | Position 6 Reactivity (Br) | Position 8 Reactivity (Cl) | Typical Yield |
| 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine | Moderate | High | >75% (at C-8) |
| 6,8-Dichloro-t[1][2][3]riazolo[1,5-a]pyrazine | N/A | High | >80% |
| 6,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine | Moderate | Moderate | ~70% |
Key Insights:
-
The chloro-substituted positions are generally more reactive in SNAr reactions than the bromo-substituted positions. This allows for selective functionalization of the C-8 position in 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine with strong nucleophiles.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of the synthetic transformations discussed, detailed experimental protocols are provided below. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine at the C-6 Position
-
Reaction Setup: To an oven-dried reaction vessel, add 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water.
-
Degassing: Sparge the mixture with argon for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 6,8-Dichloro-t[1][2][3]riazolo[1,5-a]pyrazine
-
Reaction Setup: In a glovebox, add 6,8-Dichloro-t[1][2][3]riazolo[1,5-a]pyrazine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), BrettPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the desired amine (1.2 equiv.) and anhydrous toluene.
-
Reaction: Seal the vessel and heat the mixture to 100 °C for 12-24 hours, or until completion as indicated by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine with an Alkoxide
-
Reaction Setup: To a solution of the desired alcohol (e.g., methanol) in a suitable aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (1.5 equiv.) at 0 °C to generate the alkoxide in situ.
-
Substrate Addition: Add 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine (1.0 equiv.) to the alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction for the selective consumption of the starting material and formation of the C-8 substituted product by LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine, 6,8-dichloro-t[1][2][3]riazolo[1,5-a]pyrazine, and 6,8-dibromo-t[1][2][3]riazolo[1,5-a]pyrazine is a strategic decision that should be guided by the intended synthetic route and desired final product.
-
For Sequential, Site-Selective Functionalization: 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine is the superior choice. Its differential reactivity allows for a controlled, stepwise introduction of different functionalities at the C-6 and C-8 positions, providing a powerful tool for building molecular complexity.
-
For Maximal Reactivity in Cross-Coupling: 6,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine offers the highest reactivity in both Suzuki-Miyaura and Buchwald-Hartwig reactions, making it ideal for rapid library synthesis where the same group is to be introduced at both positions or when coupling challenging substrates.
-
For Cost-Effectiveness and SNAr Reactions: 6,8-Dichloro-t[1][2][3]riazolo[1,5-a]pyrazine is generally the most cost-effective of the three and exhibits excellent reactivity in SNAr reactions. While it is less reactive in palladium-catalyzed couplings, modern catalyst systems can often overcome this limitation.
By understanding the nuanced differences in the physicochemical properties and reactivity of these valuable building blocks, researchers can design more efficient and effective synthetic strategies, ultimately accelerating the discovery of new and life-changing medicines.
References
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., & Syed Ali Padusha, M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine. Retrieved from [Link]
-
Lookchem. (n.d.). T[1][2][3]riazolo[1,5-a]pyrazine, 6,8-dibromo-2-(2-furanyl)-. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
-
MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
MDPI. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
PubChem. (n.d.). 6,8-Dibromot[1][2][3]riazolo[1,5-a]pyrazine. Retrieved from [Link]
-
NIH. (2014). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
ResearchGate. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ResearchGate. (2012). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
-
PubChemLite. (n.d.). 6,8-dichloro-t[1][2][3]riazolo[4,3-a]pyridine-3-thiol. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
NIH. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
NIH. (2022). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. [Link]
-
NIH. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. [Link]
-
NIH. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
NIH. (2013). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
MDPI. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
PubChemLite. (n.d.). 8-bromo-3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine. Retrieved from [Link]
-
GitHub. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-t[1][2][3]riazolo[4,3-a]pyrazine. [Link]
-
ResearchGate. (2025). Synthesis of Solubility‐Enhanced 6,8‐Diarylated Dibromodibenzo[a,j]Phenazines via Pd‐Catalyzed C H Arylation and Skeletal Rearrangement. [Link]
-
RSC Publishing. (2022). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. [Link]
Sources
- 1. 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine (2092807-41-3) for sale [vulcanchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 4. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 944709-42-6|6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
- 9. 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine - [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. 1198475-31-8|6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
A Researcher's Guide to the Synthesis of Triazolopyrazines: Navigating Reproducibility in Published Methods
For researchers, scientists, and professionals in drug development, the triazolopyrazine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. However, the successful and, more importantly, reproducible synthesis of these heterocycles can be a significant hurdle. This guide provides a comparative analysis of published synthesis methods for triazolopyrazines, offering insights into their reproducibility, potential pitfalls, and the critical experimental parameters that govern success.
The journey from a published synthetic protocol to a vial of pure, characterizable compound is not always straightforward. Minor, often unreported, variations in reaction conditions, reagent quality, or work-up procedures can lead to frustratingly low yields, unexpected side products, or complete reaction failure. This guide aims to equip researchers with a deeper understanding of the nuances of triazolopyrazine synthesis, moving beyond simple step-by-step instructions to explain the "why" behind the "how."
The Landscape of Triazolopyrazine Synthesis: A Comparative Overview
The synthesis of the triazolopyrazine core can be broadly categorized into several approaches, each with its own set of advantages and challenges regarding reproducibility. We will explore three common strategies: traditional multi-step synthesis, streamlined one-pot procedures, and the increasingly popular late-stage functionalization.
The Workhorse: Multi-Step Synthesis of the Triazolopyrazine Scaffold
The construction of the triazolopyrazine ring system often begins with the synthesis of a key intermediate, which is then elaborated to the final target molecule. A representative example is the synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a versatile scaffold for further derivatization.
Experimental Workflow: Multi-Step Synthesis
Caption: Multi-step synthesis of a key triazolopyrazine scaffold.
This linear sequence, while seemingly straightforward, presents multiple points where reproducibility can be compromised. The yield and purity of each intermediate directly impact the subsequent steps. For instance, the cyclization of the oxadiazole (Step C to D) and the final ring closure to the triazolopyrazine (Step E to F) are often the most challenging steps, sensitive to reaction temperature, concentration, and the presence of impurities.
Table 1: Reported Yields for the Multi-Step Synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
| Step | Product | Reported Yield (%) | Key Considerations for Reproducibility |
| a | Trifluoroacetohydrazide | Not Isolated | Reaction temperature control is critical to avoid side reactions. |
| b | N'-(chloroacetyl)trifluoroacetohydrazide | Not Isolated | Precise addition of chloroacetyl chloride is necessary. |
| c | 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | - | Dehydration with POCl₃ requires careful temperature management. |
| d | 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 68% | Low-temperature conditions (-20 °C) are crucial for selectivity.[1] |
| e | 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | Good | The concentration of HCl and reaction time can influence yield and purity.[1] |
Expert Insights on Reproducibility:
The multi-step approach offers the advantage of isolating and characterizing intermediates, providing clear checkpoints for troubleshooting. However, the cumulative loss of material over several steps can significantly impact the overall yield. Reproducibility hinges on meticulous control over each reaction's parameters. For example, in the cyclization to form the triazolopyrazine ring, variations in the grade and concentration of hydrochloric acid can lead to incomplete reaction or the formation of undesired side products.
The Efficiency Play: One-Pot Syntheses
In an effort to improve efficiency and reduce waste, one-pot procedures that combine multiple synthetic steps without the isolation of intermediates have been developed. While conceptually elegant, these methods can be highly sensitive to initial reaction conditions, making reproducibility a key concern.
A common one-pot approach for related N-fused triazoles involves the oxidative cyclization of a hydrazine intermediate formed in situ.
Logical Workflow: One-Pot Synthesis
Caption: Conceptual workflow of a one-pot triazole synthesis.
Expert Insights on Reproducibility:
The primary challenge in one-pot syntheses is the compatibility of all reagents and intermediates within a single reaction mixture. The success of the oxidative cyclization is highly dependent on the choice of oxidant and the specific aldehyde used. Some methods suffer from drawbacks such as harsh reaction conditions.[2] The "one-pot" nature makes it difficult to pinpoint the source of failure if the desired product is not obtained. Meticulous control over the order of reagent addition and reaction temperature is paramount for achieving consistent results.
The Modern Approach: Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery, allowing for the diversification of complex molecules at a late point in the synthetic sequence. This approach can be applied to the triazolopyrazine core to rapidly generate analogues for structure-activity relationship (SAR) studies. Photoredox catalysis is a prominent LSF technique.
Experimental Workflow: Late-Stage Methylation via Photoredox Catalysis
Caption: Late-stage functionalization of a triazolopyrazine scaffold.
While LSF offers synthetic efficiency, it introduces its own set of reproducibility challenges. Photoredox reactions can be sensitive to the light source, reaction vessel geometry, and the presence of oxygen.
Table 2: Comparison of Late-Stage Methylation of a Triazolopyrazine Scaffold
| Parameter | Condition 1 | Condition 2 |
| Reaction Time | 16 hours | 12 hours |
| Reported Yield | 23% | 43% |
| Observation | - | Reduced reaction time improved yield. |
Expert Insights on Reproducibility:
A significant challenge in photoredox-catalyzed LSF is the potential for photodegradation of the starting material or product, which can lead to lower yields and the formation of complex side-product mixtures.[3] One study noted that for a particular scaffold, no methylated product was obtained, and the starting material was fully consumed, suggesting degradation.[3] The formation of minor and unexpected side products is a known issue in these reactions, complicating purification and impacting the reproducibility of the desired outcome.[3][4] Careful optimization of reaction time, light intensity, and catalyst loading is essential for achieving consistent and reproducible results.
Best Practices for Ensuring Reproducibility
Regardless of the chosen synthetic route, several key principles can enhance the reproducibility of triazolopyrazine synthesis:
-
Thorough Reagent Characterization: The purity of starting materials and reagents is paramount. Variations in reagent quality can have a dramatic impact on reaction outcomes.
-
Precise Control of Reaction Parameters: Temperature, stirring rate, and the rate of reagent addition should be carefully controlled and documented.
-
Inert Atmosphere: Many of the intermediates and reagents in triazolopyrazine synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial.
-
Detailed Documentation: Every detail of the experimental procedure, including observations such as color changes or precipitate formation, should be meticulously recorded.
-
Robust Purification and Characterization: The use of appropriate purification techniques (e.g., chromatography, recrystallization) and thorough characterization of the final product (e.g., NMR, MS, HPLC) are essential to confirm its identity and purity.
Conclusion
The synthesis of triazolopyrazines, while offering access to a wealth of potentially bioactive molecules, is not without its challenges. Reproducibility is a cornerstone of reliable scientific research and drug development. By understanding the nuances of different synthetic strategies, anticipating potential pitfalls, and adhering to rigorous experimental practices, researchers can navigate the complexities of triazolopyrazine synthesis with greater confidence and success. This guide serves as a starting point for critically evaluating and implementing published methods, ultimately fostering a more robust and reproducible approach to the synthesis of this important heterocyclic scaffold.
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][3]Triazolo[4,3-a]pyrimidines. MDPI. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Preprints.org. [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine derivatives compared to standard of care
A Preclinical Comparison Guide to[1][2][3]triazolo[4,3-a]pyrazine Derivatives for Oncology Research
An In-depth Analysis of In Vitro Efficacy and a Roadmap to In Vivo Validation Against c-Met/VEGFR-2 Inhibitor Standards of Care
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of a promising new class of anti-cancer compounds, the[1][2][3]triazolo[4,3-a]pyrazine derivatives, against established standards of care. While the specific 6-Bromo-8-chloro substituted scaffold serves as a crucial synthetic intermediate, this analysis focuses on its direct derivatives designed as dual inhibitors of the clinically significant c-Met and VEGFR-2 tyrosine kinases.[2][4]
Given the early but promising stage of this compound class, this guide is structured to bridge the existing data with future development. We will first establish the compelling in vitro evidence for a lead compound from this series. Subsequently, we will provide a comprehensive overview of the in vivo efficacy of current standards of care, Foretinib and Cabozantinib, to establish a clear benchmark for success. Finally, we present a detailed, best-practice protocol for the murine xenograft studies that represent the critical next step in validating these novel derivatives.
The Rationale: Dual Inhibition of c-Met and VEGFR-2 in Oncology
The Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two receptor tyrosine kinases (RTKs) that play pivotal, often complementary, roles in tumor progression, angiogenesis, and metastasis.[5][6]
-
c-Met: When activated by its ligand, Hepatocyte Growth Factor (HGF), c-Met triggers signaling cascades (including RAS/MAPK and PI3K/AKT) that drive cell proliferation, survival, motility, and invasion. Aberrant c-Met activation, through mutation, amplification, or overexpression, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma.[7]
-
VEGFR-2: As the primary mediator of the pro-angiogenic signals from VEGF, VEGFR-2 is crucial for the formation of new blood vessels that supply tumors with oxygen and nutrients.[6] Inhibition of this pathway can starve the tumor and impede its growth.
Crosstalk between these pathways can also contribute to therapeutic resistance. For instance, tumors may evade anti-VEGF therapies by upregulating c-Met signaling.[8] Therefore, dual inhibition of both c-Met and VEGFR-2 presents a robust therapeutic strategy to simultaneously attack tumor cell proliferation and its vascular supply line, potentially overcoming resistance mechanisms.[9]
c-Met and VEGFR-2 Signaling Pathways
Caption: Simplified c-Met and VEGFR-2 signaling pathways.
In Vitro Efficacy of a Lead[1][2][3]triazolo[4,3-a]pyrazine Derivative
Recent research has identified a series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives with potent dual inhibitory activity against c-Met and VEGFR-2.[10][11] Among these, compound 17l emerged as a particularly promising candidate, demonstrating excellent in vitro anti-proliferative and kinase inhibitory activities.[3][12]
Comparative In Vitro Activity Data
The performance of compound 17l was evaluated against several cancer cell lines and compared directly with the lead compound Foretinib, an established dual c-Met/VEGFR-2 inhibitor.
| Compound | Target Kinase IC50 (c-Met) | Target Kinase IC50 (VEGFR-2) | A549 (NSCLC) IC50 | MCF-7 (Breast) IC50 | Hela (Cervical) IC50 |
| Compound 17l | 26.0 nM | 2.6 µM | 0.98 µM | 1.05 µM | 1.28 µM |
| Foretinib | Not Reported | Not Reported | ~1.0 µM (similar) | ~1.0 µM (similar) | ~1.0 µM (similar) |
| Data synthesized from studies by Liu et al. (2022).[3][10][11][12][13] |
The data clearly indicates that compound 17l exhibits potent, single-digit nanomolar inhibition of c-Met kinase and sub-micromolar anti-proliferative activity against various cancer cell lines, performing on par with Foretinib in these cellular assays.[3][11][12] Further mechanistic studies revealed that compound 17l induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in A549 lung cancer cells in a dose-dependent manner.[3][10]
In Vivo Efficacy Benchmarks: Standard of Care Performance
To establish a target for the in vivo development of triazolopyrazine derivatives, we must examine the performance of approved drugs with a similar mechanism of action. Cabozantinib and Foretinib serve as excellent benchmarks.
Cabozantinib: A Multi-Kinase Inhibitor
Cabozantinib is a potent oral TKI targeting c-Met, VEGFR-2, and RET, approved for various malignancies.[7][14] Preclinical studies consistently demonstrate its robust in vivo activity.
-
Medullary Thyroid Cancer Model: In a xenograft model using TT tumor cells (harboring a RET mutation), oral administration of Cabozantinib resulted in significant, dose-dependent tumor growth inhibition.[2][3] This was accompanied by a reduction in phosphorylated MET and RET, decreased tumor cellularity, and reduced vascularization.[2]
-
Papillary Renal Cell Carcinoma Model: In a patient-derived xenograft (PDX) model with a MET mutation, Cabozantinib treatment (30 mg/kg, daily) caused striking tumor regression (>14-fold decrease in volume over 21 days) and inhibited lung metastasis.[15]
-
Neuroendocrine Prostate Cancer Model: In SCNPC PDX models, Cabozantinib (30 mg/kg) significantly inhibited tumor growth and prolonged survival.[16] The primary mechanism was determined to be the disruption of tumor vasculature, leading to increased hypoxic stress.[16]
Foretinib: The Direct Comparator
Foretinib is a multi-kinase inhibitor of c-Met and VEGFR-2 that has been extensively evaluated preclinically.[1]
-
Ovarian Cancer Model: In two separate xenograft models, oral administration of Foretinib (30 mg/kg) dramatically reduced tumor burden, achieving up to 86% inhibition in tumor weight and 67% inhibition of metastatic nodules.[1]
-
Triple-Negative Breast Cancer Model: In an MDA-MB-231 xenograft model, Foretinib (15 and 50 mg/kg/day) inhibited tumor growth in a dose-dependent manner, with the high dose achieving a 79% tumor inhibitory rate after 18 days.[12]
-
Medulloblastoma Model: Foretinib was shown to penetrate the blood-brain barrier and, in both xenograft and transgenic mouse models, it reduced primary tumor growth, decreased metastasis incidence by 36%, and increased survival by 45%.[4]
These studies establish a high bar for efficacy, demonstrating that a successful dual c-Met/VEGFR-2 inhibitor should induce significant tumor growth inhibition, and in many cases, tumor regression, at well-tolerated doses in relevant xenograft models.
Proposed Experimental Protocol: In Vivo Xenograft Efficacy Study
The following protocol outlines a robust, self-validating methodology for assessing the in vivo efficacy of a novel[1][2][3]triazolo[4,3-a]pyrazine derivative, such as compound 17l , using a human tumor xenograft model in immunodeficient mice. This design is based on standard practices observed in the evaluation of Foretinib and Cabozantinib.[12][15]
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology
1. Animal Models and Husbandry:
-
Species: Athymic Nude Mice (e.g., BALB/c nude), female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Cell Line and Tumor Implantation:
-
Cell Line: A549 human non-small cell lung carcinoma cells, selected based on the strong in vitro data.
-
Preparation: Cells are cultured in appropriate media (e.g., F-12K Medium + 10% FBS), harvested during the logarithmic growth phase, and washed with sterile PBS.
-
Implantation: A suspension of 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
4. Dosing and Administration:
-
Vehicle: A suitable vehicle for oral gavage is prepared (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
-
Treatment Groups:
-
Group 1: Vehicle control, administered orally (p.o.) daily.
-
Group 2: Compound 17l (Low Dose, e.g., 15 mg/kg), p.o. daily.
-
Group 3: Compound 17l (High Dose, e.g., 50 mg/kg), p.o. daily.
-
Group 4: Standard of Care (e.g., Cabozantinib, 30 mg/kg), p.o. daily.
-
-
Duration: Treatment is administered for 21 consecutive days.
5. Efficacy and Tolerability Assessment:
-
Tumor Volume: Measured twice weekly throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Body Weight: Measured twice weekly as a key indicator of systemic toxicity.
-
Clinical Observations: Mice are observed daily for any signs of distress or adverse reactions to treatment.
6. Endpoint and Tissue Collection:
-
Endpoint: The study is terminated after 21 days of treatment, or if tumors reach a predetermined maximum size (e.g., 2000 mm³).
-
Pharmacodynamics (PD): A portion of the tumor is snap-frozen for Western blot analysis to measure levels of phosphorylated c-Met and VEGFR-2, confirming target engagement.
-
Immunohistochemistry (IHC): A portion of the tumor is fixed in formalin and embedded in paraffin for IHC staining of proliferation markers (Ki-67) and microvessel density (CD31).
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel dual c-Met/VEGFR-2 inhibitors. Strong in vitro data for lead compounds like 17l demonstrates potency and anti-proliferative activity comparable to established drugs like Foretinib.[3][12]
The critical next phase of development requires rigorous in vivo validation. The benchmarks set by standards of care such as Cabozantinib and Foretinib show that significant tumor growth inhibition and even regression are achievable in preclinical models.[1][15] The detailed xenograft protocol provided in this guide offers a clear and robust pathway for researchers to assess whether the in vitro promise of these novel derivatives translates into meaningful anti-tumor efficacy in vivo. Successful validation in such models would provide a strong rationale for advancing these compounds toward clinical development for the treatment of c-Met and VEGFR-driven cancers.
References
-
Zillhardt, M., Park, S., Romero, I., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051. [Link]
-
Yakes, F. M., Chen, J., Tan, J., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298-2308. [Link]
-
Farago, A. F., et al. (2019). Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. Oncotarget, 10(52), 5424-5433. [Link]
-
Liu, Y., Wang, Y., Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
-
Chen, Y. C., et al. (2023). Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling. Molecules, 28(1), 123. [Link]
-
ResearchGate. (n.d.). Evaluation of cabozantinib efficacy in an ESCC xenograft model. [Link]
-
Faria, C. C., et al. (2015). FORETINIB IS EFFECTIVE THERAPY FOR METASTATIC SONIC HEDGEHOG MEDULLOBLASTOMA. Neuro-Oncology, 17(Suppl 5), v155. [Link]
-
Ledergor, G., et al. (2018). Crizotinib-induced immunogenic cell death in non-small cell lung cancer. Nature Communications, 9(1), 5036. [Link]
-
Labrecque, M. P., Brown, L. G., Coleman, I. M., et al. (2021). Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature. PLOS ONE, 16(1), e0245602. [Link]
-
ResearchGate. (n.d.). (S)-crizotinib inhibits NCI-H460 xenograft growth in vivo. [Link]
-
ResearchGate. (n.d.). Foretinib induces in vivo regression of medulloblastoma. [Link]
-
ResearchGate. (n.d.). Effect of Foretinib on tumor growth in Panc-1 xenograft... [Link]
-
Liu, Y., Wang, Y., Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
-
Drilon, A., & Rekhtman, N. (2012). Crizotinib in the treatment of non-small-cell lung cancer. Expert Opinion on Pharmacotherapy, 13(12), 1773-1780. [Link]
-
Liu, Y., Wang, Y., Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
-
Shaw, A. T., & Solomon, B. (2011). The potential for crizotinib in non-small cell lung cancer: a perspective review. Therapeutic Advances in Medical Oncology, 3(6), 279-292. [Link]
-
PubMed. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]
-
ResearchGate. (n.d.). Crizotinib-induced immunogenic cell death in non-small cell lung cancer. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules, 27(19), 6527. [Link]
-
El-Damasy, A. K., et al. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 26(21), 6614. [Link]
-
Wang, W., et al. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Journal of Translational Medicine, 22(1), 89. [Link]
-
Corti, C., et al. (2021). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug Safety, 44(3), 275-299. [Link]
-
OncologySTAT. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. [Link]
-
National Institutes of Health. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. [Link]
-
Cascone, T., et al. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(18), 5489-5501. [Link]
Sources
- 1. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FORETINIB IS EFFECTIVE THERAPY FOR METASTATIC SONIC HEDGEHOG MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling | MDPI [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-8-chloro-triazolo[4,3-a]pyrazine
A Comprehensive Guide to the Proper Disposal of 6-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine
For researchers and drug development professionals, the synthesis and application of novel compounds like 6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine are pivotal for innovation. This halogenated heterocyclic compound, a key intermediate in the development of kinase inhibitors for cancer therapy, demands meticulous handling not only during its use but also through to its final disposal.[4][5] Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, ensuring the protection of personnel and the environment.
Section 1: Understanding the Compound and Associated Hazards
Key Inferred Hazards:
-
Toxicity: Assumed to be toxic, warranting careful handling to avoid inhalation, ingestion, or skin contact.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment.
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents, acids, or bases unless compatibility is confirmed.[7]
| Property | Information | Source |
| Chemical Name | 6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine | N/A |
| Appearance | Likely a solid at room temperature | |
| Storage | Store in a cool (2-8°C), dry, and sealed environment, away from moisture. | [5] |
| Waste Category | Halogenated Organic Waste | [8] |
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine is a multi-step process that begins the moment the substance is deemed waste. The following workflow is designed to ensure safety and compliance at every stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator is recommended.
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions.[3][7]
-
Designated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" stream.[8][9] Do not mix it with non-halogenated waste.
-
Container Choice:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.[1][10] Plastic containers are often preferred to minimize the risk of breakage.[1]
-
The container must be in good condition, free from leaks or cracks.[11]
-
Ensure the container is kept closed except when adding waste.[2][3]
-
Step 3: Labeling the Waste Container
Accurate and detailed labeling is a regulatory requirement and essential for safety.[1][12]
-
Initial Labeling: Affix a hazardous waste tag to the container before adding any waste.[13]
-
Required Information: The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine". Avoid using abbreviations or chemical formulas.[1][3]
-
For mixtures, list all constituents and their approximate percentages.[1][3]
-
The date waste was first added (start date).[12]
-
The name and contact information of the generating researcher or Principal Investigator.[1]
-
Checkboxes for relevant hazards (e.g., Toxic).[1]
-
Step 4: Managing Different Forms of Waste
A. Unused or Expired Solid Compound:
-
Carefully transfer the solid waste into the designated, pre-labeled halogenated waste container using a spatula or scoop.
-
Minimize the generation of dust. If necessary, perform the transfer in a chemical fume hood.
-
Securely close the container immediately after the transfer.
B. Contaminated Lab Supplies (e.g., gloves, weigh boats, wipes):
-
These items are considered chemically contaminated solid waste.
-
Double-bag the waste in clear plastic bags to allow for visual inspection by Environmental Health & Safety (EHS) personnel.[2]
-
Seal each bag individually.[2]
-
Attach a hazardous waste label to the outer bag, listing "6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine" as the contaminant.[2]
C. Solutions Containing the Compound:
-
Pour the liquid waste into a designated "Halogenated Organic Liquid Waste" container.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[14]
-
Ensure the container is kept in secondary containment (e.g., a lab tray) to capture any potential leaks.[2]
D. Empty Original Containers:
-
An empty container that held this compound must be treated as hazardous waste unless properly decontaminated.[15]
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[15]
-
Crucially, collect all rinsate and dispose of it as halogenated liquid hazardous waste. [11][15]
-
-
After triple rinsing, deface or remove the original label.[15]
-
The decontaminated container can then typically be disposed of in the regular trash or glassware disposal box, but confirm this with your institution's EHS department.[11][15]
Step 5: Storage and Pickup
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][13] This area should be near the point of generation and under the control of the lab personnel.[3][13]
-
Segregation: Store the halogenated waste away from incompatible materials like acids and bases.[3]
-
Requesting Pickup: Once the container is full (or within your institution's time limit, often 90 days), submit a hazardous waste pickup request to your institution's EHS office.[2][7] Follow their specific procedures, which may involve an online form or a paper tag system.[1][7]
Section 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large, involves highly volatile substances, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.
-
Small Spills (Manageable by Lab Staff):
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pads or vermiculite).
-
For a solid spill, carefully sweep it up and place it in the designated halogenated waste container.
-
For a liquid spill, cover with absorbent material, allow it to soak, and then scoop the material into the solid halogenated waste stream.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
All materials used for cleanup must be disposed of as hazardous waste.[15]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of 6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine and related materials.
Caption: Disposal workflow for 6-bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific Environmental Health & Safety guidelines, as local regulations may vary.[16]
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved January 16, 2026, from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego. Retrieved January 16, 2026, from [Link]
-
Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved January 16, 2026, from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved January 16, 2026, from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved January 16, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 16, 2026, from [Link]
-
Chemical Waste | Environmental Health and Safety. (n.d.). Western Washington University. Retrieved January 16, 2026, from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved January 16, 2026, from [Link]
-
Chemical and Hazardous Waste | Harvard Environmental Health and Safety. (n.d.). Harvard University. Retrieved January 16, 2026, from [Link]
-
6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]
-
6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. (n.d.). Ivy Fine Chemicals. Retrieved January 16, 2026, from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 16, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved January 16, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020). MDPI. Retrieved January 16, 2026, from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Unknown. Retrieved January 16, 2026, from [Link]
-
6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Unknown. Retrieved January 16, 2026, from [https://www.jsia.gr.jp/data/ Solvent_Wastes_in_the_Laboratory.pdf]([Link] Solvent_Wastes_in_the_Laboratory.pdf)
-
Chemical Transformation of Pyrazine Derivatives. (2022). Mor. J. Chem. Retrieved January 16, 2026, from [Link]
-
8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. uakron.edu [uakron.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Chemical Waste | Environmental Health and Safety | Western Washington University [ehs.wwu.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. ethz.ch [ethz.ch]
- 15. vumc.org [vumc.org]
- 16. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
